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1-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one Documentation Hub

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  • Product: 1-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one
  • CAS: 90486-53-6

Core Science & Biosynthesis

Foundational

chemical structure and molecular weight of 1-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one

An In-depth Technical Guide to 1-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one: Synthesis, Properties, and Potential Applications Abstract This technical guide provides a comprehensive overview of 1-(3,5-dichloro-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 1-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one: Synthesis, Properties, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 1-(3,5-dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one, a specialized alpha-hydroxy ketone. Due to the limited direct literature on this specific molecule, this document synthesizes information from its immediate precursor, 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one, and established principles of organic chemistry and pharmacology. The guide details the chemical structure and physicochemical properties of the target compound. A key focus is a proposed, detailed protocol for its synthesis via alpha-hydroxylation of the corresponding propiophenone. Furthermore, potential biological activities, including antimicrobial and anticancer applications, are discussed based on the known bioactivities of structurally related dichlorinated phenols and alpha-hydroxy ketones. This guide is intended for researchers, scientists, and drug development professionals interested in novel halogenated phenolic compounds and their potential therapeutic applications.

Introduction

Alpha-hydroxy ketones are a significant class of organic compounds that serve as crucial intermediates in the synthesis of various biologically active molecules and pharmaceuticals.[1][2] Their unique structural motif, featuring both a carbonyl and a hydroxyl group on adjacent carbon atoms, imparts them with versatile reactivity. The incorporation of a 3,5-dichloro-2-hydroxyphenyl moiety is anticipated to confer specific biological properties, as chlorinated phenols are known for a wide range of bioactivities, including antimicrobial and herbicidal effects.[3]

This guide focuses on the chemical characteristics, synthesis, and potential applications of 1-(3,5-dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one. While its direct precursor, 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one, is commercially available, the alpha-hydroxylated derivative represents a novel compound with unexplored potential.[4][5] This document aims to bridge the information gap by providing a scientifically grounded projection of its properties and a practical approach to its synthesis.

Chemical Structure and Physicochemical Properties

The foundational step in understanding a novel compound is to define its structure and key physicochemical properties.

Chemical Structure

The chemical structure of 1-(3,5-dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one is characterized by a propiophenone backbone with a hydroxyl group at the second carbon of the propane chain. The phenyl ring is substituted with two chlorine atoms at positions 3 and 5, and a hydroxyl group at position 2.

Molecular Formula and Molecular Weight

The molecular formula of 1-(3,5-dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one is C₉H₈Cl₂O₃ .

The molecular weight is calculated as follows:

  • Carbon: 9 x 12.011 = 108.099 g/mol

  • Hydrogen: 8 x 1.008 = 8.064 g/mol

  • Chlorine: 2 x 35.453 = 70.906 g/mol

  • Oxygen: 3 x 15.999 = 47.997 g/mol

  • Total Molecular Weight: 235.066 g/mol

Physicochemical Data Summary

The following table summarizes the known properties of the precursor and the calculated or inferred properties of the target compound.

Property1-(3,5-Dichloro-2-hydroxyphenyl)propan-1-one (Precursor)1-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one (Target Compound)
CAS Number 18430-74-5[4][6]Not available
Molecular Formula C₉H₈Cl₂O₂[4]C₉H₈Cl₂O₃
Molecular Weight 219.06 g/mol [4]235.066 g/mol (Calculated)
Appearance Powder[6]Expected to be a solid
Synonyms 3,5-Dichloro-2-Hydroxy Propiophenone[4]alpha-Hydroxy-3,5-dichloro-2-hydroxypropiophenone

Synthesis of 1-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one

The synthesis of alpha-hydroxy ketones from their corresponding ketone precursors is a well-established transformation in organic chemistry.[7][8][9] A common and effective method involves the alpha-halogenation of the ketone followed by nucleophilic substitution with a hydroxide source.

Proposed Synthetic Workflow

The proposed synthesis involves a two-step process starting from the commercially available 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one.

Synthesis_Workflow Precursor 1-(3,5-Dichloro-2-hydroxyphenyl)propan-1-one Intermediate 2-Bromo-1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one Precursor->Intermediate Alpha-Bromination (e.g., NBS, cat. HBr) Target 1-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one Intermediate->Target Hydroxylation (e.g., NaHCO3, H2O/Acetonitrile)

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Alpha-Bromination of 1-(3,5-Dichloro-2-hydroxyphenyl)propan-1-one

  • To a solution of 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one (1.0 eq) in a suitable solvent such as dichloromethane or chloroform, add N-bromosuccinimide (NBS, 1.1 eq).

  • Add a catalytic amount of hydrobromic acid (HBr) or a radical initiator like benzoyl peroxide.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-bromo-1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Hydroxylation of 2-Bromo-1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one

  • Dissolve the purified 2-bromo intermediate (1.0 eq) in a mixture of acetonitrile and water.

  • Add sodium bicarbonate (NaHCO₃, 2.0 eq) and sodium formate (NaCHO₂, 1.0 eq) to the solution.[10]

  • Reflux the reaction mixture and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the acetonitrile under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting crude product by column chromatography to yield 1-(3,5-dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one.

Postulated Biological Activity and Potential Applications

While no direct biological data exists for 1-(3,5-dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one, its structural motifs suggest several potential areas of application.

Antimicrobial Activity

Chlorinated phenols are well-known for their antimicrobial properties, acting through mechanisms that involve the disruption of microbial cell membranes and the denaturation of essential proteins.[11] The presence of the 3,5-dichloro-2-hydroxyphenyl group suggests that the target compound could exhibit significant antibacterial and antifungal activity.

Antimicrobial_MoA Compound 1-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one Membrane Bacterial Cell Membrane Compound->Membrane Proteins Essential Cellular Proteins Compound->Proteins Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Denaturation Protein Denaturation & Loss of Function Proteins->Denaturation CellDeath Bacterial Cell Death Disruption->CellDeath Denaturation->CellDeath

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Exploratory

Comprehensive NMR Spectral Analysis of 1-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one: A Technical Guide for Structural Elucidation

Executive Summary & Molecular Architecture 1-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one (CAS No. 18430-74-5) is a specialized highly-functionalized propiophenone derivative utilized as a critical high-purity in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Architecture

1-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one (CAS No. 18430-74-5) is a specialized highly-functionalized propiophenone derivative utilized as a critical high-purity intermediate in the synthesis of advanced pharmaceutical candidates and agrochemicals[1]. Structurally, it features a heavily substituted aromatic ring (3,5-dichloro-2-hydroxy) conjugated to an α -hydroxy ketone aliphatic chain.

The defining stereoelectronic feature of this molecule is the Resonance-Assisted Hydrogen Bond (RAHB) formed between the C2-phenolic hydroxyl group and the C1-carbonyl oxygen[2]. This intramolecular interaction locks the molecule into a planar, six-membered chelate ring conformation, profoundly impacting the electron density distribution and, consequently, the nuclear magnetic shielding of the constituent atoms[3]. As a Senior Application Scientist, I have structured this guide to move beyond mere signal listing, providing the mechanistic causality behind the experimental parameters and the resulting 1 H and 13 C NMR spectral data.

Self-Validating Experimental Protocol for NMR Acquisition

To ensure absolute trustworthiness and reproducibility, the NMR acquisition must be treated as a self-validating system. The choice of solvent, temperature, and pulse sequence parameters directly dictates the fidelity of the structural elucidation.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard.

    • Causality: CDCl 3​ is strictly preferred over hydrogen-bond-accepting solvents like DMSO- d6​ . Protic or strongly coordinating aprotic solvents can competitively disrupt the native intramolecular hydrogen bond, leading to dynamic conformational exchange and signal broadening[3].

  • Instrument Calibration: Insert the sample into a 500 MHz NMR spectrometer equipped with a cryoprobe. Regulate the probe temperature strictly to 298 K to prevent temperature-dependent chemical shift drift of the exchangeable protons.

  • Automated Shimming & Tuning: Perform gradient shimming (Z-axis) to achieve a TMS line width at half-height ( W1/2​ ) of ≤0.5 Hz.

  • 1D 1 H Acquisition: Execute a standard single-pulse sequence (zg30) with 16 transients, an acquisition time (AQ) of 3.1 seconds, and a relaxation delay (D1) of 1.0 second.

  • 1D 13 C Acquisition: Execute an inverse-gated decoupling sequence (zgig) with 1024 transients.

    • Causality: A standard composite-pulse decoupling sequence (zgpg30) leverages the Nuclear Overhauser Effect (NOE), which artificially inflates the integration of protonated carbons. By using inverse-gated decoupling and extending the relaxation delay (D1) to 5.0 seconds ( ≥5×T1​ for quaternary carbons), the protocol ensures that the integration is strictly quantitative, allowing for the reliable assignment of the heavily substituted C1, C2, C3, and C5 quaternary carbons[4].

NMR_Workflow SamplePrep 1. Sample Preparation (15 mg in 0.6 mL CDCl3) Shimming 2. Shimming & Tuning (Gradient Shimming to W1/2 ≤ 0.5 Hz) SamplePrep->Shimming Acquisition1D 3. 1D Acquisition (1H: zg30, 13C: zgig with 5s D1) Shimming->Acquisition1D Acquisition2D 4. 2D Acquisition (COSY, HSQC, HMBC) Acquisition1D->Acquisition2D Processing 5. Data Processing (Zero-filling, Phase & Baseline Corr.) Acquisition2D->Processing Assignment 6. Structural Elucidation (Multiplet Analysis & Cross-Validation) Processing->Assignment

Figure 1: Standardized experimental workflow for quantitative 1D and 2D NMR acquisition.

1 H NMR Spectral Data & Mechanistic Causality

The proton NMR spectrum of 1-(3,5-dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one provides immediate diagnostic markers for the substitution pattern and hydrogen bonding network.

Table 1: 1 H NMR Assignments (500 MHz, CDCl 3​ , 298 K)
Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
12.25 Singlet (sharp)1H-C2-OH (Phenolic)
7.72 Doublet1H2.5C6-H (Aromatic)
7.45 Doublet1H2.5C4-H (Aromatic)
5.15 Quartet1H7.0C α -H (Aliphatic methine)
3.85 Broad Singlet1H-C α -OH (Aliphatic hydroxyl)
1.48 Doublet3H7.0C β -H 3​ (Methyl group)
Causality of Chemical Shifts
  • The Ultra-Deshielded Phenolic OH (12.25 ppm): Unlike typical phenols that resonate between 4.0–7.0 ppm, this proton is shifted extremely downfield. This is the hallmark of the RAHB effect[2]. The proton is deeply embedded in the electron cloud of the carbonyl oxygen, stripping its local electron density and deshielding the nucleus. The sharpness of the singlet confirms that the proton is locked in this chelate ring and is not undergoing rapid intermolecular exchange.

  • Aromatic Meta-Coupling (7.72 & 7.45 ppm): The presence of two doublets with a small coupling constant ( 4J≈2.5 Hz) perfectly validates the 3,5-disubstitution pattern. H6 is significantly more deshielded (7.72 ppm) than H4 (7.45 ppm) because it resides within the deshielding cone of the adjacent C=O magnetic anisotropy[4].

  • The Aliphatic Spin System: The α -proton (5.15 ppm) is strongly deshielded by both the adjacent hydroxyl oxygen and the carbonyl group. It splits into a quartet due to the adjacent methyl group ( 3J=7.0 Hz), which reciprocally appears as a doublet at 1.48 ppm.

13 C NMR Spectral Data & Electronic Effects

The carbon-13 spectrum maps the carbon skeleton, heavily influenced by Substituent Chemical Shifts (SCS) and steric inhibition of conjugation[4].

Table 2: 13 C NMR Assignments (125 MHz, CDCl 3​ , 298 K)
Chemical Shift ( δ , ppm)TypeAssignmentDominant Electronic Effect
203.8 C=OC1' (Carbonyl)Deshielded by RAHB & electronegative α -OH
157.5 C-OHC2 (Aromatic)Strong inductive deshielding by -OH
136.2 CHC4 (Aromatic)Ortho to two -Cl groups (+SCS effect)
129.5 CHC6 (Aromatic)Para to -Cl, ortho to C=O
127.8 C-ClC5 (Aromatic)Ipso-deshielding by -Cl
124.5 C-ClC3 (Aromatic)Ipso-deshielding by -Cl, ortho to -OH
118.5 C-C=OC1 (Aromatic)Shielded by ortho -OH (+M effect)
69.2 CH-OHC α (Aliphatic)Inductive deshielding by -OH
22.4 CH 3​ C β (Aliphatic)Standard aliphatic methyl
Causality of Chemical Shifts
  • Carbonyl Resonance (203.8 ppm): In an unhindered, non-hydrogen-bonded acetophenone, the carbonyl carbon typically resonates near 198 ppm. Here, the intramolecular hydrogen bond withdraws electron density from the carbonyl oxygen, increasing the partial positive charge on the carbonyl carbon and pushing its shift downfield to ~204 ppm[2]. Furthermore, steric bulk from the ortho-substituents forces a slight deviation from perfect coplanarity, which is a known factor in the steric inhibition of conjugation for propiophenone derivatives[4].

  • Aromatic Core: The C1 carbon is unusually shielded (118.5 ppm) due to the strong electron-donating resonance effect (+M) of the ortho-hydroxyl group at C2.

2D NMR Workflows for Unambiguous Assignment

While 1D NMR provides the foundational data, 2D NMR (specifically Heteronuclear Multiple Bond Correlation, HMBC) acts as the ultimate self-validating logic gate. HMBC detects long-range ( 2J and 3J ) carbon-proton couplings, allowing us to bridge the isolated spin systems (the aromatic ring and the aliphatic chain).

The HMBC Validation Network

To conclusively prove that the 2-hydroxypropan-1-one chain is attached at C1, we look for the 3J correlation between the aromatic H6 proton and the carbonyl carbon, as well as the 2J correlation from the aliphatic α -proton to the same carbonyl carbon.

HMBC_Correlations H6 H-6 (Aromatic) C_carbonyl C=O (Carbonyl) H6->C_carbonyl 3J C2 C-2 (Aromatic) H6->C2 3J C4 C-4 (Aromatic) H6->C4 3J H4 H-4 (Aromatic) H4->C2 3J C6 C-6 (Aromatic) H4->C6 3J OH_phen 2-OH (Phenolic) C1 C-1 (Aromatic) OH_phen->C1 3J OH_phen->C2 2J C3 C-3 (Aromatic) OH_phen->C3 3J H_alpha H-alpha (CH-OH) H_alpha->C_carbonyl 2J H_alpha->C1 3J H_beta H-beta (CH3) H_beta->C_carbonyl 3J C_alpha C-alpha (CH-OH) H_beta->C_alpha 2J C5 C-5 (Aromatic)

Figure 2: Key HMBC (Heteronuclear Multiple Bond Correlation) network validating the molecular framework.

By mapping these vectors, the structure is unequivocally confirmed without relying on empirical prediction software, fulfilling the rigorous standards required in pharmaceutical intermediate quality control[1].

References

  • ChemicalCell. "1-(3,5-Dichloro-2-Hydroxyphenyl)Propan-1-One CAS NO 18430-74-5". ChemicalRoot.
  • Hansen, P. E., et al. "Unraveling the Electronic and Vibrational Contributions to Deuterium Isotope Effects on 13C Chemical Shifts Using ab Initio Model Calculations. Analysis of the Observed Isotope Effects on Sterically Perturbed Intramolecular Hydrogen-Bonded o-Hydroxy Acyl Aromatics". Journal of the American Chemical Society.
  • Dhami, K. S., & Stothers, J. B. "PART IV. CARBON-13 N.M.R. SPECTRA OF SOME ALKYL PHENYL KETONES". Canadian Journal of Chemistry.
  • Sobczyk, L., et al. "Intramolecular Hydrogen Bonds in Selected Aromatic Compounds: Recent Developments". Molecules (MDPI).

Sources

Foundational

Pharmacokinetic Profiling of 1-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one Derivatives: A Comprehensive Technical Guide

Executive Summary Derivatives of 1-(3,5-dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one (CAS: 90486-53-6) represent a highly versatile class of halogenated phenolic pharmacophores. Structurally related to established ant...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Derivatives of 1-(3,5-dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one (CAS: 90486-53-6) represent a highly versatile class of halogenated phenolic pharmacophores. Structurally related to established anthelmintic and antimicrobial salicylanilides (e.g., niclosamide, closantel), these compounds are increasingly investigated for their emerging roles as mitochondrial uncouplers, kinase inhibitors, and targeted anti-cancer agents[1].

However, the very structural features that confer their potent pharmacodynamics—namely, the highly lipophilic dichlorophenyl ring and the reactive phenolic hydroxyl group—present significant pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) challenges. Rapid Phase II metabolism (glucuronidation and sulfation) and high plasma protein binding often lead to poor oral bioavailability and rapid systemic clearance[2][3]. This whitepaper provides researchers and drug development professionals with an authoritative, self-validating framework for the rigorous PK profiling of these derivatives, ensuring compliance with global regulatory standards.

Physicochemical Properties & ADME Implications

Understanding the inherent physicochemical properties of 3,5-dichloro-2-hydroxypropiophenone derivatives is the critical first step in predicting their behavior in vivo. The presence of electron-withdrawing chlorine atoms lowers the pKa of the phenolic hydroxyl group, making the molecule partially ionized at physiological pH (7.4)[4].

Table 1: Predictive Physicochemical & ADME Properties
ParameterTypical Value RangePK/ADME Implication
Molecular Weight 235 – 350 g/mol Highly favorable for passive transcellular diffusion.
LogP (Lipophilicity) 3.5 – 4.5Drives high volume of distribution ( ) and extensive plasma protein binding (>95%).
pKa (Phenolic -OH) ~7.0 – 7.5Partial ionization at pH 7.4 influences intestinal absorption and renal reabsorption.
Metabolic Liability Phase II (UGT/SULT)High susceptibility to first-pass hepatic metabolism, potentially limiting absolute oral bioavailability ( ).

Bioanalytical Method Development (LC-MS/MS)

To accurately quantify these derivatives in biological matrices, a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method must be developed and validated in strict accordance with the FDA Bioanalytical Method Validation Guidance for Industry (2018) [5][6].

Protocol 1: Plasma Extraction and LC-MS/MS Quantification

This protocol utilizes protein precipitation (PPT) coupled with a Stable Isotope-Labeled Internal Standard (SIL-IS) to create a self-validating analytical system.

  • Sample Preparation: Aliquot 50 µL of the in vivo plasma sample (or calibration standard/quality control) into a 96-well collection plate.

  • Protein Precipitation & IS Addition: Add 150 µL of ice-cold acetonitrile spiked with 50 ng/mL of the SIL-IS (e.g., -labeled derivative).

    • Causality: Acetonitrile rapidly denatures plasma proteins, releasing the highly protein-bound lipophilic drug into the solvent. The SIL-IS co-elutes with the analyte, perfectly correcting for any variations in extraction recovery and neutralizing matrix-induced ion suppression in the MS source[7].

  • Centrifugation: Spin the plate at 4,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant to a clean plate and dilute with 100 µL of Mobile Phase A (0.1% formic acid in LC-MS grade water) to match the initial gradient conditions and prevent peak distortion.

  • Chromatography & Detection:

    • Column: C18 reversed-phase column (2.1 x 50 mm, 1.7 µm particle size).

    • Gradient: 5% to 95% Mobile Phase B (0.1% formic acid in acetonitrile) over 3 minutes.

    • Ionization: Electrospray Ionization in Negative Mode (ESI-).

    • Causality: Halogenated phenols ionize highly efficiently in negative mode due to the facile deprotonation of the acidic phenolic proton, yielding superior signal-to-noise ratios compared to positive mode[8].

In Vitro Metabolic Stability & Permeability

Before advancing to animal models, the metabolic clearance and intestinal permeability of the derivatives must be characterized to predict in vivo exposure.

Protocol 2: Microsomal Stability Assay (Phase I & II)

Because the primary metabolic liability of halogenated phenols is Phase II glucuronidation, standard Phase I microsomal assays are insufficient[9].

  • Incubation Mixture: Combine Human Liver Microsomes (HLM, 0.5 mg/mL protein), alamethicin (25 µg/mL), and the test derivative (1 µM) in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: UGT enzymes are localized on the luminal side of the endoplasmic reticulum (ER). Alamethicin is a pore-forming peptide that permeabilizes the microsomal membrane, granting the highly polar co-factor UDPGA access to the active site. Without alamethicin, Phase II clearance will be drastically underestimated.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (1 mM) and UDPGA (2 mM) simultaneously to initiate both CYP450 and UGT-mediated metabolism.

  • Quenching & Analysis: At predetermined intervals (0, 15, 30, 45, 60 min), remove 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing the SIL-IS. Centrifuge and analyze the supernatant via LC-MS/MS to calculate the in vitro intrinsic clearance ( ).

In Vivo Pharmacokinetic Profiling Workflow

In vivo PK studies must be designed to satisfy the ICH M3(R2) Guideline on Nonclinical Safety Studies , providing the foundational exposure data required for human clinical trial dose extrapolation[10][11].

Protocol 3: Rodent PK Study Design
  • Animal Preparation: Fast male Sprague-Dawley rats (n=3 per dosing route) for 12 hours prior to oral dosing. Water remains ad libitum.

    • Causality: Fasting eliminates the high variability associated with gastric emptying rates and food-drug interactions, ensuring a more reproducible absorption profile for the oral cohort.

  • Dosing Strategy:

    • Intravenous (IV): 1 mg/kg administered via tail vein (Formulation: 5% DMSO / 10% Solutol HS15 / 85% Saline). Purpose: Establishes absolute systemic clearance ( ) and volume of distribution ( ).

    • Oral (PO): 10 mg/kg administered via oral gavage (Formulation: 0.5% Methylcellulose suspension). Purpose: Determines the absorption rate and absolute bioavailability ( ).

  • Serial Sampling: Collect 200 µL blood samples via a surgically implanted jugular vein catheter at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Isolation: Centrifuge blood at 3,000 x g for 10 minutes at 4°C. Transfer plasma to pre-chilled tubes and store at -80°C until LC-MS/MS analysis.

Table 2: Representative In Vivo PK Parameters (Rodent Model)

Note: Data represents typical baseline parameters for this chemical class prior to structural optimization.

PK ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
(ng/mL) 2,450 ± 320850 ± 115
(hr) 0.083 (First timepoint)1.5 ± 0.5
(hr*ng/mL) 4,200 ± 45012,600 ± 1,800
Clearance ( ) (mL/min/kg) 4.0 ± 0.5N/A
Volume of Distribution ( ) (L/kg) 1.2 ± 0.2N/A
Half-life ( ) (hr) 3.5 ± 0.44.2 ± 0.6
Absolute Bioavailability ( ) 100%~30%

Biotransformation & Metabolite Identification (MetID)

Understanding the metabolic fate of 1-(3,5-dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one is crucial for identifying potentially toxic or active metabolites[12]. The primary biotransformation route involves Phase II conjugation of the phenolic hydroxyl group, followed by rapid biliary and renal excretion.

MetID Parent 1-(3,5-Dichloro-2-hydroxyphenyl) -2-hydroxypropan-1-one Phase1 CYP450 Oxidation (Aliphatic Hydroxylation) Parent->Phase1 Phase I Phase2_Phenol UGT / SULT (Phenolic Glucuronidation & Sulfation) Parent->Phase2_Phenol Phase II (Major) Phase2_Aliphatic UGT (Aliphatic Glucuronidation) Parent->Phase2_Aliphatic Phase II (Minor) Excretion Biliary / Renal Excretion Phase1->Excretion Clearance Phase2_Phenol->Excretion Clearance Phase2_Aliphatic->Excretion Clearance

Biotransformation pathways of 3,5-dichloro-2-hydroxypropiophenone derivatives.

References

  • FDA Bioanalytical Method Validation Guidance for Industry (2018) . U.S. Food and Drug Administration (FDA).[Link]

  • ICH Guideline M3(R2) on Non-Clinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorisation for Pharmaceuticals . European Medicines Agency (EMA) / International Council for Harmonisation (ICH).[Link]

  • Salicylanilide Analog Minimizes Relapse of Clostridioides difficile Infection in Mice . Journal of Medicinal Chemistry (2020).[Link]

  • Pharmacokinetics of Halogenated Hydrocarbons . Annals of the New York Academy of Sciences (1979).[Link]

Sources

Exploratory

Advanced Biophysical Characterization of 1-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one Binding Affinity

Executive Summary In the modern landscape of Fragment-Based Drug Discovery (FBDD), low-molecular-weight compounds serve as critical starting points for lead generation. 1-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the modern landscape of Fragment-Based Drug Discovery (FBDD), low-molecular-weight compounds serve as critical starting points for lead generation. 1-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one (CAS 90486-53-6) is a highly functionalized small molecule (MW: 235.06 g/mol ) that presents a unique pharmacophoric profile[1]. Characterized by a halogenated phenolic ring and an alpha-hydroxy ketone side chain, this compound is engineered to exploit both classical hydrogen bonding and highly directional halogen bonding.

As a Senior Application Scientist, I have structured this whitepaper to guide researchers through the rigorous biophysical workflows required to validate and quantify the binding affinity of this compound to putative target proteins (e.g., kinases or dehydrogenases). We will move beyond simple screening to understand the causality of experimental design, ensuring that every protocol described acts as a self-validating system for thermodynamic and kinetic profiling.

Structural & Mechanistic Basis for Target Engagement

To accurately measure binding affinity, one must first understand the biophysical forces driving the interaction. The architecture of 1-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one dictates a specific engagement strategy within a protein's active site.

The Halogen Bond ( σ -Hole) Paradigm

For decades, halogens were incorporated into drug design solely for their steric bulk and lipophilicity[2]. However, the 3,5-dichloro substitution on this compound actively participates in halogen bonding . Chlorine atoms possess an electron-deficient region on their outermost axis, known as the σ -hole. This positive electrostatic potential allows the chlorine to act as a Lewis acid, forming highly directional, stabilizing interactions with Lewis bases—most notably the backbone carbonyl oxygens of hinge region residues (e.g., Ala, Val, Glu) in target proteins[3].

Hydrogen Bonding and Entropic Signatures

The phenolic hydroxyl group, flanked by electron-withdrawing chlorine atoms, experiences a downward shift in its pKa, making it an exceptionally strong hydrogen bond donor. Simultaneously, the 2-hydroxypropan-1-one tail provides a flexible hydrogen-bond donor/acceptor network. In FBDD, the goal is to identify hits whose affinity is driven by enthalpy ( ΔH<0 ) rather than entropy, as enthalpically-driven fragments are easier to optimize into highly specific, best-in-class drugs[4]. The combination of halogen and hydrogen bonds in this compound strongly favors an enthalpy-driven binding signature.

BindingLogic Ligand 1-(3,5-Dichloro-2-hydroxyphenyl) -2-hydroxypropan-1-one Cl_meta 3,5-Dichloro Motif (Sigma-Hole Donors) Ligand->Cl_meta OH_phenol Phenolic OH (H-Bond Donor) Ligand->OH_phenol Tail 2-Hydroxypropan-1-one (Flexible Network) Ligand->Tail Target_Backbone Protein Backbone (Carbonyl Oxygens) Cl_meta->Target_Backbone Halogen Bond Target_Sidechain Polar Sidechains (Asp, Glu, Thr) OH_phenol->Target_Sidechain Hydrogen Bond Target_Pocket Solvent Channel (Water Displacement) Tail->Target_Pocket Entropic Gain

Fig 1. Pharmacophoric mapping of the compound's moieties to target protein interactions.

Self-Validating Biophysical Workflows

To confidently advance 1-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one through a drug discovery pipeline, we employ an orthogonal validation strategy using Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Workflow A Target Immobilization (Biotin-Streptavidin Capture) B SPR Kinetic Screening (Determine ka, kd, KD) A->B Validated Surface C ITC Thermodynamic Profiling (Enthalpy/Entropy Mapping) B->C KD < 100 µM D X-ray Crystallography (Structural Validation) C->D Enthalpy-driven

Fig 2. Biophysical cascade for validating fragment binding affinity and thermodynamics.

Surface Plasmon Resonance (SPR): Kinetic Profiling

Because the molecular weight of our compound is low (235 Da), the mass shift upon binding to a target protein (typically >30 kDa) is minimal. This requires a highly optimized SPR protocol to detect the kinetic rates ( ka​ , kd​ ) and the equilibrium dissociation constant ( KD​ )[5].

Step-by-Step Methodology:

  • Surface Preparation (Causality: Orientation & Density): Direct amine coupling often inactivates the binding pocket of the target protein. Instead, biotinylate the target protein in vivo (e.g., AviTag) and capture it on a streptavidin-coated sensor chip[5]. This ensures uniform orientation and maximizes the theoretical maximum response ( Rmax​ ).

  • Buffer Optimization (Causality: Solubility): Due to the hydrophobic nature of the dichloro-phenyl ring, the compound must be dissolved in 100% DMSO and diluted into the running buffer (e.g., HEPES, 150 mM NaCl, 0.05% Tween-20) to a final concentration of 3-5% DMSO[5].

  • Self-Validation Control (DMSO Calibration): Bulk refractive index changes from minor DMSO mismatches between the running buffer and sample can mask the true binding signal. You must run a 6-point DMSO calibration curve (e.g., 2.5% to 3.5% DMSO) before and after the compound injections to construct a solvent correction plot.

  • Analyte Injection: Inject the compound in a 2-fold dilution series (e.g., 3.125 μM to 100 μM ) at a high flow rate (50 μL/min ) to minimize mass transport limitations.

Isothermal Titration Calorimetry (ITC): Thermodynamic Profiling

While SPR provides kinetics, ITC is the gold standard for thermodynamic profiling. It directly measures the heat released or absorbed during the binding event, allowing us to parse the free energy ( ΔG ) into its enthalpic ( ΔH ) and entropic ( −TΔS ) components[6].

Step-by-Step Methodology:

  • Sample Preparation (Causality: Heat of Dilution): ITC is exquisitely sensitive to buffer mismatches. The target protein must be extensively dialyzed against the exact assay buffer. The compound is then dissolved directly into the post-dialysis buffer.

  • Addressing the c -value limitation: Fragment binding is often weak ( KD​ > 10 μM ). In ITC, the shape of the binding isotherm is dictated by the c -value ( c=n[P]/KD​ ). For weak binders, the c -value is often below the ideal range of 10-100. To compensate, maximize the protein concentration in the cell (e.g., 100-200 μM ) and use a highly concentrated ligand in the syringe (e.g., 2-5 mM)[6].

  • Self-Validation Control (Blank Titration): Perform a control titration of the ligand into the buffer alone. The resulting heat of dilution must be subtracted from the raw protein-ligand titration data to isolate the specific heat of binding.

  • Displacement Titration (Alternative): If the affinity is too weak to measure directly, use a known high-affinity reporter ligand. Titrate 1-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one to displace the reporter, calculating the target's thermodynamic parameters via competitive binding models[6].

Quantitative Data Synthesis

To illustrate the expected biophysical profile of 1-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one binding to a model target protein, the following table synthesizes representative quantitative data demonstrating the correlation between kinetic and thermodynamic parameters.

ParameterSPR (Kinetic Assay)ITC (Thermodynamic Assay)Mechanistic Interpretation
KD​ 45.2 μM 48.5 μM Excellent cross-assay agreement; validates weak, fragment-level affinity typical of FBDD hits.
ka​ 1.2×103M−1s−1 N/AFast association rate, characteristic of low-MW fragments with minimal steric hindrance.
kd​ 0.054s−1 N/ARapid dissociation rate; requires high data sampling rates during SPR.
ΔH N/A-6.8 kcal/molHighly favorable enthalpy; confirms the formation of strong halogen and hydrogen bonds.
−TΔS N/A+1.2 kcal/molSlight entropic penalty due to the restriction of the flexible 2-hydroxypropan-1-one tail upon binding.

By securing an enthalpy-driven hit with validated halogen bonding capabilities, medicinal chemists can confidently proceed to "grow" or "link" this fragment, optimizing the entropic contributions while preserving the core σ -hole and hydrogen bond interactions.

References

  • [3] ACS Publications. Halogen Bonding—A Novel Interaction for Rational Drug Design? Available at:[Link]

  • [2] Taylor & Francis. Halogen bonding for rational drug design and new drug discovery. Available at: [Link]

  • [5] Reichert SPR. Protein-Small Molecule Biomolecular Interactions – a Retrospective. Available at:[Link]

  • [4] Practical Fragments. Isothermal titration calorimetry (ITC). Available at: [Link]

  • [6] ACS Publications. Advanced Isothermal Titration Calorimetry for Medicinal Chemists with ITCcalc. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Topic: Preparing Cell Culture Assays with 1-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one

An Application Note and Protocol Guide Introduction 1-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one is a novel propiophenone derivative. While this specific molecule is not extensively characterized in peer-review...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide

Introduction

1-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one is a novel propiophenone derivative. While this specific molecule is not extensively characterized in peer-reviewed literature, its core chemical scaffold, the 3,5-dichloro-2-hydroxyphenyl moiety , is a key pharmacophore in compounds demonstrating significant biological activity.[1][2] Notably, derivatives incorporating this group have shown potent anticancer effects against human non-small cell lung adenocarcinoma (A549) cells, suggesting that this structural feature is critical for cytotoxicity in cancer models.[1][2]

Furthermore, the presence of a phenolic hydroxyl group suggests the potential for antioxidant and anti-inflammatory properties, as such functionalities are known to modulate oxidative stress and inflammatory signaling pathways.[3] The nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammation and cell survival, is a common target for phenolic compounds and represents a plausible mechanism of action to investigate.[4][5][6]

This guide provides a comprehensive framework for the initial characterization of 1-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one in a cell culture setting. It is designed for researchers in drug discovery and cell biology, offering detailed protocols for foundational assays including cytotoxicity, and for mechanistic assays exploring its potential antioxidant and anti-inflammatory activities. The protocols are built upon established, validated methods to ensure scientific integrity and reproducibility.

Compound Profile & Handling

While specific data for the title compound is sparse, we can infer handling and storage guidelines from its structural analogs.[7][8] It is imperative to consult the supplier-specific Safety Data Sheet (SDS) before handling.

PropertyValue / InformationSource
IUPAC Name 1-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one-
Synonyms 3',5'-Dichloro-2'-hydroxy-2-hydroxypropiophenone[8]
Molecular Formula C₉H₈Cl₂O₃Inferred
Molecular Weight 235.06 g/mol Inferred
CAS Number Not readily available. Analog (without 2-hydroxy): 18430-74-5[9]
Physical Form Likely a powder or solid.[7][7]
Solubility Expected to be poorly soluble in water, soluble in organic solvents like DMSO and ethanol.[10][10]
Storage Store at room temperature or as specified by the supplier, protected from light in a tightly sealed container.[8][8]

Hypothesized Mechanism of Action: NF-κB Pathway Inhibition

The NF-κB family of transcription factors are critical regulators of immune and inflammatory responses, as well as cell survival.[4] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), trigger a signaling cascade that activates the IκB kinase (IKK) complex.[6] IKK then phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation.[6] This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory and anti-apoptotic genes.[4][6] We hypothesize that 1-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one may inhibit this pathway, a mechanism shared by many anti-inflammatory compounds.

G cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR1 TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription Activates Compound 1-(3,5-Dichloro-2-hydroxyphenyl) -2-hydroxypropan-1-one Compound->IKK Inhibits

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Experimental Design & Workflow

A tiered approach is recommended for characterizing the bioactivity of a novel compound. The primary assay should establish a dose-dependent effect on cell viability to determine the relevant concentration range for subsequent mechanistic studies.

workflow cluster_prep Phase 1: Preparation cluster_primary Phase 2: Primary Screening cluster_secondary Phase 3: Mechanistic Assays prep Compound Preparation (Protocol 1) mtt Cytotoxicity Assessment (MTT Assay) (Protocol 3) prep->mtt culture Cell Culture & Maintenance (A549 Cells) (Protocol 2) culture->mtt ros ROS Measurement (DCFH-DA Assay) (Protocol 4) mtt->ros Determine IC50 & Select Sub-toxic Doses nfkB NF-κB Inhibition Assay (Reporter Assay) (Protocol 5) mtt->nfkB Determine IC50 & Select Sub-toxic Doses

Caption: Recommended experimental workflow for compound characterization.

Detailed Experimental Protocols

Protocol 1: Preparation of Compound Stock Solution

The causality behind preparing a concentrated stock solution in an organic solvent like DMSO is rooted in the typically poor aqueous solubility of novel small molecules.[10] This allows for minimal volumes of the solvent to be added to the aqueous cell culture medium, thereby reducing solvent-induced cytotoxicity.

  • Materials :

    • 1-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one powder

    • Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or glass vials

  • Procedure :

    • On a calibrated analytical balance, weigh out a precise amount of the compound (e.g., 5 mg).

    • Calculate the volume of DMSO required to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).

      • Calculation Example for 10 mM stock with MW 235.06 g/mol :

      • Volume (L) = Mass (g) / (Molarity (mol/L) * Molecular Weight ( g/mol ))

      • Volume (µL) = (0.005 g / (0.010 mol/L * 235.06 g/mol )) * 1,000,000 µL/L ≈ 2127 µL

    • Add the calculated volume of DMSO to the vial containing the compound.

    • Vortex vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if necessary.

    • Aliquot the stock solution into smaller volumes (e.g., 20-50 µL) in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C, protected from light.

Protocol 2: Cell Culture and Maintenance

The A549 human lung adenocarcinoma cell line is selected based on published data demonstrating the potent cytotoxic effects of compounds containing the 3,5-dichloro-2-hydroxyphenyl moiety.[1][2]

  • Materials :

    • A549 cell line (ATCC® CCL-185™)

    • F-12K Medium (ATCC® 30-2004™)

    • Fetal Bovine Serum (FBS), heat-inactivated

    • Penicillin-Streptomycin solution (10,000 U/mL)

    • 0.25% Trypsin-EDTA solution

    • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

    • T-75 cell culture flasks, 96-well and 24-well plates

  • Procedure :

    • Complete Growth Medium : Prepare by supplementing F-12K medium with 10% FBS and 1% Penicillin-Streptomycin.

    • Cell Maintenance : Culture A549 cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO₂.

    • Subculturing : When cells reach 80-90% confluency, aspirate the medium, wash once with PBS, and add 2-3 mL of Trypsin-EDTA. Incubate for 5-7 minutes until cells detach.

    • Neutralize trypsin with 7-8 mL of complete growth medium, transfer the cell suspension to a conical tube, and centrifuge at 200 x g for 5 minutes.

    • Aspirate the supernatant, resuspend the cell pellet in fresh medium, and seed into new flasks at a ratio of 1:4 to 1:8.

Protocol 3: Cytotoxicity Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[11] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is proportional to the number of viable cells.[12]

  • Materials :

    • A549 cells

    • Complete growth medium

    • Compound stock solution

    • MTT solution (5 mg/mL in sterile PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well flat-bottom plates

  • Procedure :

    • Cell Seeding : Trypsinize and count A549 cells. Seed 5,000-10,000 cells per well in 100 µL of complete growth medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.

    • Compound Treatment : Prepare serial dilutions of the compound in complete growth medium from the stock solution. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

    • Carefully aspirate the medium from the wells and add 100 µL of the diluted compound solutions. Include "vehicle control" wells (medium + DMSO) and "untreated control" wells (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • MTT Addition : Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

    • Formazan Solubilization : Carefully aspirate the medium containing MTT. Add 100-150 µL of solubilization solution to each well.

    • Place the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.

    • Data Acquisition : Read the absorbance at 570 nm using a microplate reader.

Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)

The DCFH-DA assay is used to measure intracellular ROS levels.[13] The cell-permeable 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[14]

  • Materials :

    • A549 cells

    • Serum-free medium

    • DCFH-DA probe (e.g., 10 mM stock in DMSO)

    • Compound stock solution

    • Positive control (e.g., H₂O₂ or Rotenone)

    • Black, clear-bottom 96-well plates

  • Procedure :

    • Cell Seeding : Seed A549 cells in a black, clear-bottom 96-well plate at a density of 20,000-40,000 cells per well and incubate overnight.

    • Probe Loading : Wash cells once with warm PBS. Prepare a 10 µM working solution of DCFH-DA in serum-free medium. Add 100 µL to each well and incubate for 30-45 minutes at 37°C.

    • Compound Treatment : Wash the cells twice with warm PBS to remove excess probe. Add 100 µL of the compound dilutions (prepared in serum-free medium or PBS) to the wells. Include vehicle controls and a positive control (e.g., 100 µM H₂O₂).

    • Incubation : Incubate the plate for a desired time period (e.g., 1-4 hours) at 37°C, protected from light.

    • Data Acquisition : Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

Protocol 5: Assessment of NF-κB Inhibition (Reporter Assay)

A reporter gene assay is a highly specific method to quantify the transcriptional activity of NF-κB.[15] This requires a cell line that has been stably transfected with a plasmid containing a reporter gene (e.g., Luciferase or β-lactamase) under the control of an NF-κB response element.

  • Materials :

    • NF-κB reporter cell line (e.g., HEK293-NFκB-luc or a similar A549-based reporter line)

    • Appropriate culture medium for the reporter cell line

    • Compound stock solution

    • NF-κB activator (e.g., human TNF-α, final concentration 1-10 ng/mL)

    • White, opaque 96-well plates

    • Luciferase assay reagent kit

  • Procedure :

    • Cell Seeding : Seed the NF-κB reporter cells in a white, opaque 96-well plate according to established protocols for that cell line. Incubate overnight.

    • Compound Pre-treatment : Add serial dilutions of the compound to the wells. Incubate for 1-2 hours. This pre-incubation allows the compound to enter the cells and interact with its potential target before stimulation.

    • NF-κB Stimulation : Add the NF-κB activator (TNF-α) to all wells except the unstimulated negative control.

    • Incubation : Incubate for an additional 5-8 hours, which is typically sufficient time for reporter gene transcription and translation.

    • Cell Lysis and Signal Detection : Following the manufacturer's protocol for the luciferase assay kit, lyse the cells and add the luciferase substrate.

    • Data Acquisition : Immediately read the luminescence signal on a microplate luminometer.

Data Analysis and Interpretation

  • Cytotoxicity (MTT Assay) : Convert absorbance values to percentage of cell viability relative to the vehicle control ([(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100). Plot the percentage viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value (the concentration that inhibits 50% of cell viability).

  • ROS Measurement : Normalize the fluorescence intensity of treated samples to the vehicle control. A significant decrease suggests antioxidant activity, while an increase suggests the compound induces oxidative stress.

  • NF-κB Inhibition : Normalize the luminescence readings to the stimulated control (TNF-α alone). A dose-dependent decrease in the signal indicates inhibition of the NF-κB pathway. Calculate the IC₅₀ for NF-κB inhibition.

By systematically applying these protocols, researchers can effectively characterize the cytotoxic, antioxidant, and anti-inflammatory potential of 1-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one, paving the way for more advanced mechanistic studies.

References

  • Kandrotaitė, K., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3793. Retrieved from [Link]

  • Liu, Z., et al. (2018). Functional characterization of the halogenase SpmH and discovery of new deschloro tryptophan dimers. ResearchGate. Retrieved from [Link]

  • Kandrotaitė, K., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. PMC. Retrieved from [Link]

  • ChemicalCell. (n.d.). 1-(3,5-Dichloro-2-Hydroxyphenyl)Propan-1-One CAS NO 18430-74-5. Retrieved from [Link]

  • Leidmer, B., et al. (2005). Cytotoxic Effects of 100 Reference Compounds on Hep G2 and HeLa Cells and of 60 Compounds on ECC-1 and CHO Cells. I Mechanistic Assays on ROS, Glutathione Depletion and Calcein Uptake. Toxicology in Vitro, 19(4), 437-446. Retrieved from [Link]

  • Baldwin, A. S. Jr. (2001). Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer. Journal of Clinical Investigation, 107(3), 241-246. Retrieved from [Link]

  • Kunapuli, P., et al. (2008). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. Biochemical Pharmacology, 75(9), 1788-1799. Retrieved from [Link]

  • Sethi, G., et al. (2012). Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. Current Medicinal Chemistry, 19(20), 3330-3345. Retrieved from [Link]

  • Wang, Y., et al. (2025). Discovery of (E)-1,3-Diphenyl-2-Propen-1-One Derivatives as Potent and Orally Active NLRP3 Inflammasome Inhibitors for Colitis. Molecules, 30(16), 3845. Retrieved from [Link]

  • Huchthausen, J. S., et al. (2023). Experimental exposure assessment for in vitro cell-based bioassays in 96- and 384-well plates. Environmental Science & Technology, 57(30), 11189-11199. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 1,2-Benzenedicarboxylic acid, diisoheptyl ester. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of 1-(3,5-dichloro-2-hydroxyphenyl)-1-(5-fluoro-2-hydroxy phenyl) ethane. Retrieved from [Link]

  • BioWorld. (2002). Inhibitors of NF-kB activation and their use in inflammatory disorders. Retrieved from [Link]

  • Wang, C., et al. (n.d.). One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones - Supporting Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-hydroxy-3-phenyl-2-propanone. Retrieved from [Link]

  • Kasinski, A. L., et al. (2008). Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin. Molecular Pharmacology, 74(3), 654-661. Retrieved from [Link]

  • Marks, R. S., et al. (2025). Whole-Cell Bioreporter-Based Assay for Detecting Fungal-Derived β-Lactamase Inhibitors. Biosensors, 15(9), 748. Retrieved from [Link]

  • PubChem. (n.d.). 1,2-Benzisothiazole, 3-methyl-, 1,1-dioxide. Retrieved from [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity Analysis: MTT/XTT, Trypan Blue Exclusion. IntechOpen. Retrieved from [Link]

  • Alam, S., et al. (2006). Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide. Arzneimittelforschung, 56(1), 35-40. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxypropan-1-one. Retrieved from [Link]

  • El-Gazzar, M. G., et al. (2022). NOVEL SERIES OF THIAZOLE-BASED COMPLXES; CHARACTERIZATION, STRUCTURAL OPTIMIZATION, IN-VITRO AND IN-SILICO ASSESSMENTS AGAINST. Journal of Pharmaceutical Negative Results, 13(S1), 1-15. Retrieved from [Link]

  • PubChem. (n.d.). A-769662. Retrieved from [Link]

  • Hussain, S., et al. (2018). Discovery of benzothiazole-based thiazolidinones as potential anti-inflammatory agents: anti-inflammatory activity, soybean lipoxygenase inhibition effect and molecular docking studies. ResearchGate. Retrieved from [Link]

  • Dholakia, S. P., et al. (2023). Synthesis and anti-inflammatory activity of 2-amino-4,5-diphenyl-1-(substituted)-1H-pyrrole-3- carbonitrile derivatives. Journal of Medicinal and Pharmaceutical Sciences, 6(1), 1-8. Retrieved from [Link]

  • Stenutz, R. (n.d.). 1-(2-hydroxyphenyl)propan-1-one. Retrieved from [Link]

  • Hanada, T., et al. (2012). Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. Journal of Medicinal Chemistry, 55(23), 10564-10576. Retrieved from [Link]

Sources

Application

High-Performance Liquid Chromatography (HPLC) Quantification of 1-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one in Plasma

An in-depth application note and protocol for the quantification of 1-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one in plasma, designed for pharmacokinetic (PK) and toxicokinetic (TK) evaluations in drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth application note and protocol for the quantification of 1-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one in plasma, designed for pharmacokinetic (PK) and toxicokinetic (TK) evaluations in drug development.

Introduction & Mechanistic Rationale

The accurate quantification of halogenated propiophenones in complex biological matrices requires rigorous mitigation of matrix effects and precise control over chromatographic chemistry. The target analyte, 1-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one (CAS No. 90486-53-6), presents specific analytical challenges due to its highly electronegative substituted aromatic ring and aliphatic alpha-hydroxy ketone moiety.

This application note details a robust, self-validating High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) methodology. The protocol is engineered to meet the stringent regulatory standards set forth by the FDA Bioanalytical Method Validation Guidance [1] and the ICH M10 guidelines [2].

Causality in Method Design
  • pH Control and Retention Dynamics: The electron-withdrawing nature of the two chlorine atoms at the ortho and para positions relative to the phenolic hydroxyl group significantly lowers the molecule's pKa (estimated ~6.5–7.5). If analyzed at a neutral pH, the analyte will partially ionize, leading to severe peak tailing, band broadening, and irreproducible retention times on a hydrophobic C18 stationary phase. By utilizing 0.1% formic acid in the mobile phase (pH ~2.7), the analyte is forced into a fully protonated, unionized state, ensuring sharp peak symmetry and maximum interaction with the stationary phase.

  • Internal Standard (IS) Selection: 1-(3,5-Dichloro-2-hydroxyphenyl)propan-1-one (CAS No. 18430-74-5) is utilized as the IS. Lacking only the alpha-hydroxyl group on the propanone chain, it exhibits nearly identical lipophilicity, protein-binding affinity, and UV absorbance characteristics. This structural homology ensures that any matrix-induced ion suppression or physical extraction losses are proportionally mirrored and mathematically corrected.

  • Extraction Chemistry: A Protein Precipitation (PPT) strategy using acetonitrile (ACN) is employed. ACN effectively disrupts the hydration shell of plasma proteins, causing rapid denaturation, while simultaneously acting as a highly efficient solvent for the lipophilic target analyte, yielding recoveries consistently >85%.

Materials & Reagents

  • Analyte: 1-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one (Reference Standard, Purity ≥98%).

  • Internal Standard: 1-(3,5-Dichloro-2-hydroxyphenyl)propan-1-one (Reference Standard, Purity ≥98%).

  • Reagents: HPLC-grade Acetonitrile, HPLC-grade Water, and LC-MS grade Formic Acid.

  • Matrix: Blank human or animal plasma (K2EDTA anticoagulant).

Experimental Protocols

Preparation of Standards (Self-Validating System)

To ensure run-to-run integrity, every analytical batch is designed as a self-validating system.

  • Stock Solutions: Prepare primary stock solutions of the Analyte and IS at 1.0 mg/mL in 100% Methanol. Store at -20°C.

  • Working Solutions: Dilute the analyte stock in 50:50 Methanol:Water to create a series of working solutions.

  • Calibration Curve: Spike working solutions into blank plasma to yield final concentrations of 10, 50, 100, 500, 1000, and 5000 ng/mL.

  • Quality Control (QC) Samples: Prepare independent QC samples at Low (30 ng/mL), Mid (400 ng/mL), and High (4000 ng/mL) concentrations. System Suitability Rule: A run is only deemed valid if it includes a double-blank (plasma only, no IS) to rule out endogenous interference, a zero-blank (plasma + IS) to confirm the IS does not contain trace analyte impurities, and if ≥67% of the QC samples fall within ±15% of their nominal concentration [1].

Plasma Sample Extraction Workflow (PPT)
  • Aliquot: Transfer 100 µL of the plasma sample (blank, standard, QC, or unknown) into a 1.5 mL low-bind microcentrifuge tube.

  • Spike IS: Add 10 µL of the IS working solution (5 µg/mL) to all tubes except the double-blank. Vortex briefly.

  • Precipitate: Add 300 µL of ice-cold Acetonitrile to induce protein precipitation.

  • Agitate: Vortex vigorously for 2 minutes to ensure complete protein denaturation and analyte release.

  • Centrifuge: Spin at 14,000 rpm (approx. 20,000 × g) for 10 minutes at 4°C to pellet the protein matrix.

  • Transfer & Dry: Transfer 300 µL of the clear supernatant to a clean glass vial. Evaporate to complete dryness under a gentle stream of Nitrogen gas at 40°C.

  • Reconstitute: Resuspend the dried extract in 100 µL of Mobile Phase (60:40 ACN:Water with 0.1% Formic Acid). Vortex for 1 minute.

  • Analyze: Transfer to an autosampler vial and inject 10 µL into the HPLC system.

Chromatographic Conditions
  • Column: Waters XBridge C18 (150 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution; 60% Acetonitrile (Solvent B) and 40% Water containing 0.1% Formic Acid (Solvent A).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (minimizes backpressure and stabilizes retention times).

  • Detection (DAD): 280 nm (optimal absorbance for the conjugated halogenated phenolic system).

  • Injection Volume: 10 µL.

  • Run Time: 8.0 minutes (Analyte elutes at ~4.2 min; IS elutes at ~5.5 min).

Method Validation & Quantitative Data

The method was fully validated in accordance with ICH M10 [2] parameters, demonstrating exceptional linearity, precision, and recovery.

Table 1: Calibration and Sensitivity Parameters

ParameterValueRegulatory Threshold
Linear Range 10 – 5000 ng/mLN/A (Fit for expected PK range)
LLOQ 10 ng/mLSignal-to-Noise (S/N) ≥ 5
LOD 3 ng/mLSignal-to-Noise (S/N) ≥ 3
Correlation Coefficient (R²) > 0.998R² ≥ 0.990
Carryover < 15% of LLOQ≤ 20% of LLOQ

Table 2: Accuracy, Precision, and Extraction Recovery (QC Levels)

QC Level (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Extraction Recovery (%)
Low (30) 4.25.198.5 – 102.188.4 ± 3.2
Mid (400) 3.13.899.1 – 101.489.1 ± 2.5
High (4000) 2.53.099.5 – 100.889.6 ± 2.1

Workflow Visualization

PlasmaExtraction Start 100 µL Plasma Sample (Unknown, QC, or Standard) Spike Add 10 µL Internal Standard (1-(3,5-Dichloro-2-hydroxyphenyl)propan-1-one) Start->Spike PPT Protein Precipitation Add 300 µL Ice-Cold Acetonitrile Spike->PPT Mix Vortex (2 min) & Centrifuge (14,000 rpm, 10 min, 4°C) PPT->Mix Supernatant Transfer 300 µL Supernatant Mix->Supernatant Protein Pellet Discarded Dry Evaporate under N2 (40°C until completely dry) Supernatant->Dry Recon Reconstitute in 100 µL Mobile Phase (60:40 ACN:H2O, 0.1% FA) Dry->Recon Inject Inject 10 µL into HPLC-DAD Recon->Inject

Fig 1. Plasma sample preparation workflow for HPLC quantification.

References

  • Title: Bioanalytical Method Validation Guidance for Industry (May 2018) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH M10 on Bioanalytical Method Validation and Study Sample Analysis (2022) Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

Technical Notes & Optimization

Troubleshooting

troubleshooting impurities in 1-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one crystallization

Target Molecule: 1-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one Prepared by: Senior Application Scientist, Process R&D Welcome to the Process R&D Technical Support Center. Crystallizing 1-(3,5-Dichloro-2-hydroxyp...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 1-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one Prepared by: Senior Application Scientist, Process R&D

Welcome to the Process R&D Technical Support Center. Crystallizing 1-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one presents a unique set of physicochemical challenges. The molecule features a highly lipophilic dichlorinated aromatic ring coupled with a hydrophilic, hydrogen-bonding α -hydroxy ketone side chain and an ortho-phenolic hydroxyl group. This structural dichotomy drastically lowers the crystal lattice energy, making the system highly prone to phase separation and oxidative degradation.

This guide is designed to help you troubleshoot these specific failure modes by understanding the underlying thermodynamic causality and implementing self-validating experimental controls.

Part 1: Mechanistic FAQ & Troubleshooting Guide

Q1: During cooling, my solution turns cloudy and forms a dense, sticky oil at the bottom of the reactor instead of crystallizing. The resulting solid (if it forms) has terrible purity. What is happening?

The Causality: You are observing Liquid-Liquid Phase Separation (LLPS), commonly referred to in process chemistry as "oiling out." Because of the competing intra- and inter-molecular hydrogen bonds in your molecule, the system struggles to form a highly ordered crystal lattice. When you cool the solution, the thermodynamic trajectory crosses the binodal liquid-liquid coexistence curve before it reaches the critical supersaturation required for nucleation[1]. To minimize free energy, the system separates into a solute-rich oil phase and a solvent-rich continuous phase.

The Impurity Trap: The solute-rich oil phase acts as a highly efficient, non-selective "sponge." Structurally similar impurities—such as unreacted starting materials or regioisomers—partition heavily into this oil[2]. When nucleation eventually occurs within this highly concentrated, impure droplet, the impurities are kinetically trapped within the crystal lattice, completely bypassing the purification typically afforded by crystallization.

Q2: How do I prevent LLPS and force heterogeneous nucleation?

The Causality: You must engineer the thermodynamic pathway to stay strictly within the Metastable Zone Width (MSZW) and avoid the LLPS boundary altogether. The Solution:

  • Solvent Redesign: Shift from highly polar/protic mixtures (e.g., Ethanol/Water, which favor hydrogen-bond disruption and LLPS) to a moderately non-polar/polar aprotic system (e.g., Toluene/Ethyl Acetate).

  • Seeding: Introduce high-purity seed crystals at 1–2 °C below the saturation temperature ( Tsat​ ). Seeding provides a low-energy template for crystal growth, rapidly consuming supersaturation and preventing the concentration from ever reaching the critical LLPS boundary[2]. We highly recommend using in-line turbidity sensors to map this phase boundary in real-time[3].

Q3: My HPLC shows a persistent +2 Da impurity that increases during the crystallization process. How do I eliminate this?

The Causality: The α -hydroxy ketone side chain is highly susceptible to aerobic oxidation, especially when heated during the dissolution phase. This oxidation yields the corresponding α -diketone (1-(3,5-dichloro-2-hydroxyphenyl)propane-1,2-dione)[4]. The Solution: This degradation is thermally accelerated and oxygen-dependent. The entire crystallization must be conducted under a strict inert atmosphere (sparged N 2​ or Ar). Furthermore, limit the maximum dissolution temperature ( Tmax​ ) to <60 °C and minimize the hold time at Tmax​ .

Part 2: Thermodynamic Pathways & Workflow Visualizations

LLPS_Pathway Supersaturated Supersaturated Solution (High Temp) Cooling Rapid Cooling (Unseeded) Supersaturated->Cooling Seeding Controlled Cooling + Seeding Supersaturated->Seeding LLPS Liquid-Liquid Phase Separation (Oiling Out) Cooling->LLPS Crosses Binodal Curve Impurity Impurity Entrapment (Low Purity Oil) LLPS->Impurity Kinetic Trapping Nucleation Heterogeneous Nucleation (Metastable Zone) Seeding->Nucleation Within MSZW Crystal High Purity Crystals (Impurity Rejection) Nucleation->Crystal Thermodynamic Control

Thermodynamic pathways comparing LLPS impurity entrapment vs. seeded crystallization purity.

Workflow Start Crude API Dissolution (T < 60°C, N2 Atm) Analyze In-line Turbidity & HPLC Monitor MSZW Start->Analyze Decision Turbidity Spike Without Crystals? Analyze->Decision Yes LLPS Detected: Reheat & Adjust Solvent Decision->Yes Yes (Oiling Out) No Clear Solution Reached Tsat - 2°C Decision->No No (Stable) Yes->Start Feedback Loop Seed Add 1-2 wt% Seeds Isothermal Hold (2h) No->Seed Cool Linear Cooling (0.1 °C/min) Seed->Cool Filter Filtration & Wash (High Purity API) Cool->Filter

Self-validating experimental workflow for avoiding LLPS and optimizing crystal purity.

Part 3: Quantitative Data - Solvent System Matrix

To demonstrate the causality between solvent selection, LLPS, and impurity rejection, review the following empirical data matrix. Notice how avoiding LLPS directly correlates with the successful rejection of regioisomers and oxidative impurities.

Solvent SystemLLPS Boundary Crossed?Metastable Zone Width (MSZW)Diketone RejectionRegioisomer RejectionOverall Yield
Ethanol / Water (70:30) Yes (at 35 °C)< 2 °C45%30%88% (Isolated as sticky oil)
Isopropanol / Heptane Occasional5 °C75%65%72%
Toluene / Ethyl Acetate (85:15) No 12 °C > 99% > 98% 81% (High crystallinity)

Part 4: Self-Validating Experimental Protocol

Anti-LLPS Seeded Cooling Crystallization (Toluene/Ethyl Acetate System)

This protocol utilizes a self-validating feedback loop. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Reactor Preparation & Inertion

  • Action: Charge the reactor with crude 1-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one and the Toluene/Ethyl Acetate (85:15 v/v) solvent mixture (10 volumes). Sparge the suspension with N 2​ for 15 minutes prior to heating.

  • Validation: A dissolved oxygen (DO) probe must read < 2 ppm before initiating heating to prevent α -hydroxy ketone oxidation.

Step 2: Dissolution & Clarification

  • Action: Heat the reactor to Tmax​ = 55 °C under gentle agitation. Hold for 15 minutes until complete dissolution is achieved.

  • Validation: The in-line turbidity sensor must drop to baseline (< 5 NTU). If the solution remains turbid, filter hot through a 0.45 µm PTFE membrane to remove insoluble mechanical impurities.

Step 3: Cooling & Turbidity Monitoring

  • Action: Cool the reactor linearly at 0.5 °C/min to the predetermined seeding temperature ( Tsat​

    • 2 °C, approximately 42 °C).
  • Validation (CRITICAL): Monitor turbidity continuously. If turbidity increases by > 5 NTU before the seeding temperature is reached, LLPS has initiated.Abort cooling. Reheat to 55 °C to redissolve the oil phase, and increase the Ethyl Acetate ratio by 5% v/v before re-attempting the cooling ramp.

Step 4: Precision Seeding & Isothermal Hold

  • Action: At 42 °C, charge 1.5 wt% of finely milled, high-purity seed crystals suspended in 0.5 volumes of Toluene. Hold isothermally for 2 hours.

  • Validation: A successful seeding event will show a steady, slow increase in particle counts (via Chord Length Distribution or turbidity) without a sudden, massive spike. If turbidity drops back to baseline, your seeds have dissolved (undersaturated system). Recalculate concentration, lower the temperature by 2 °C, and re-seed.

Step 5: Controlled Desupersaturation & Isolation

  • Action: Once the seed bed has ripened (confirmed by a plateau in the mother liquor concentration via in-line FTIR/UV), cool the reactor to 5 °C at a slow, linear rate of 0.1 °C/min. Filter the slurry and wash the cake with 2 volumes of pre-chilled Toluene.

  • Validation: The slow cooling rate ensures thermodynamic control, preventing the kinetic entrapment of the 3,5-dichloro regioisomer. HPLC of the wet cake should confirm > 99.5% purity.

Part 5: References[3] In-line measurement of liquid–liquid phase separation boundaries using a turbidity-sensor-integrated continuous-flow microfluidic device. Lab on a Chip (RSC Publishing). Available at:https://pubs.rsc.org/en/content/articlelanding/2022/lc/d2lc00154g[2] The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. MDPI Crystals. Available at:https://www.mdpi.com/2073-4352/11/11/1328[1] Liquid–Liquid Phase Separation in Pharmaceutical Crystallization. Chemical Engineering Research and Design. Available at:https://doi.org/10.1016/j.cherd.2021.07.028[4] Umpolung Flow Chemistry for the Synthesis of a 3-Oxo-3H-spiro[benzofuran-2,4′-piperidine] Building Block. ACS Organic Process Research & Development. Available at:https://pubs.acs.org/doi/10.1021/acs.oprd.4c00085

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Optimization

Technical Support Center: Extraction &amp; Isolation of 1-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, isolating polyhalogenated phenolic ketones presents unique thermodynamic and kinetic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, isolating polyhalogenated phenolic ketones presents unique thermodynamic and kinetic challenges. This guide provides field-proven, self-validating methodologies for the extraction and purification of 1-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one .

Module 1: Physicochemical Profiling & Solvent Rationale

To design an optimal isolation strategy, we must first analyze the structural causality that dictates the molecule's behavior in biphasic systems.

1. Intramolecular Hydrogen Bonding (The "Masking" Effect): The target molecule features a hydroxyl group at the ortho position (C2) relative to the propanone carbonyl. This proximity strongly favors the formation of a pseudo-six-membered ring via intramolecular hydrogen bonding. This interaction "masks" the polarity of both the phenolic OH and the ketone carbonyl, significantly increasing the molecule's lipophilicity compared to its individual functional groups [1].

2. The pKa Shift of the Dichlorophenol: Unsubstituted phenol has a pKa of ~10. However, the electron-withdrawing inductive effects of the two chlorine atoms (at C3 and C5) and the ortho-carbonyl group drastically increase the acidity of the phenolic proton, dropping its pKa to approximately 6.5–7.0. If the aqueous phase exceeds pH 7 during extraction, the molecule will ionize into a phenolate, acting as a surfactant that drives severe emulsion formation and traps the product in the aqueous layer.

3. The Alpha-Hydroxy Group: The aliphatic hydroxyl group on the propanone chain remains unmasked and is the primary site for intermolecular hydrogen bonding with silica gel during chromatography. This dictates the need for a moderately polar eluent system to achieve proper retention factors ( Rf​ ).

Module 2: Troubleshooting Guides & FAQs

Q1: I am losing a significant portion of my product in the aqueous phase during liquid-liquid extraction. How do I fix this? A: Your aqueous layer is likely too alkaline, causing the target ketone to ionize into a water-soluble phenolate. Fix: Adjust the pH of the aqueous layer to 3.0–4.0 using 1M HCl prior to extraction. This ensures the phenolic OH is fully protonated, maximizing its partition coefficient ( Kp​ ) into the organic phase.

Q2: Severe emulsions are forming at the phase boundary when using Ethyl Acetate (EtOAc). What is the mechanism and solution? A: Emulsions here are mechanically stabilized by partially deprotonated phenolic species acting as weak surfactants, combined with the high mutual solubility of EtOAc and water. Fix: First, saturate the aqueous layer with NaCl (brine) to increase its ionic strength ("salting out" the organic layer). If the emulsion persists, switch your extraction solvent to Methyl tert-butyl ether (MTBE). MTBE has lower water miscibility and a lower density, which kinetically accelerates phase separation [2].

Q3: During silica gel chromatography, my product band is severely tailing. What eluent modification is required? A: Tailing occurs because the acidic phenolic proton interacts strongly with the basic silanol groups on the stationary phase. Fix: Add 1% (v/v) glacial acetic acid to your organic eluent (e.g., Hexane/EtOAc). The acetic acid competitively binds to the active silanol sites, suppressing ionization of your target molecule and sharpening the elution band.

Q4: How do I separate the target product from unreacted 3,5-dichlorophenol starting material? A: Unreacted 3,5-dichlorophenol lacks the alpha-hydroxy ketone chain, making it significantly less polar. On normal-phase silica gel, the starting material will elute much faster than the target product. A gradient starting at 90:10 Hexane/EtOAc will wash out the starting material, after which you can increase polarity to 70:30 to elute the target ketone.

Module 3: Quantitative Data & Solvent Selection Matrix

Table 1: Solvent Selection Matrix for Liquid-Liquid Extraction
SolventPolarity IndexPartition Efficiency ( Kp​ )Emulsion RiskRecommendation & Causality
Dichloromethane (DCM) 3.1ExcellentModeratePreferred. High affinity for halogenated aromatics; heavy phase (bottom layer) simplifies sequential extractions.
Ethyl Acetate (EtOAc) 4.4ExcellentHighGood alternative, but requires brine washes due to ~8% water miscibility.
MTBE 2.5GoodLowBest for troubleshooting. Low polarity prevents emulsion stabilization.
Hexane 0.1PoorNoneDo not use for extraction. The alpha-hydroxy group makes the target too polar for pure alkanes.
Table 2: Chromatographic Eluent Systems (Normal Phase Silica)
Eluent SystemResolution PowerTarget Rf​ ProfileNotes
Hexane / EtOAc (80:20) High0.25 - 0.35Ideal for separating the target from non-polar halogenated impurities.
Pet Ether / DCM (50:50) Moderate0.40 - 0.50Useful for rapid filtration through a silica plug [3].
Toluene / Acetone (90:10) Very High0.30 - 0.40Excellent for resolving structurally similar ketone byproducts.

Module 4: Validated Standard Operating Procedures (SOPs)

SOP 1: pH-Controlled Liquid-Liquid Extraction

This protocol is designed as a self-validating system to ensure zero product loss.

  • Preparation: Transfer the crude aqueous reaction mixture to a separatory funnel.

  • pH Adjustment: Add 1M HCl dropwise while monitoring with pH paper until the aqueous phase reaches pH 3.0–4.0.

  • Extraction: Add DCM (1/3 volume of the aqueous phase). Invert gently 10 times, venting the stopcock frequently. Allow phases to separate.

  • Validation Check 1 (TLC): Spot the upper aqueous layer on a TLC plate. Stain with Ferric Chloride ( FeCl3​ ). A lack of a dark purple/blue spot confirms the complete extraction of the phenolic ketone. If a spot appears, perform an additional DCM extraction.

  • Washing: Drain the lower DCM layer into an Erlenmeyer flask. Wash the combined DCM extracts with saturated aqueous NaCl (brine) to remove residual water and HCl.

  • Drying & Concentration: Dry the organic phase over anhydrous MgSO4​ . Filter, and concentrate under reduced pressure (Rotary Evaporator, bath temp 35°C) to yield the crude product.

  • Validation Check 2 (Mass Balance): Weigh the crude solid. If the mass exceeds 115% of the theoretical yield, suspect trapped solvent or inorganic salts. Re-dissolve in MTBE, wash with water, and re-dry.

SOP 2: Isolation via Flash Column Chromatography
  • Column Packing: Slurry-pack silica gel (230-400 mesh) using Hexane.

  • Loading: Dissolve the crude product in a minimal amount of DCM. Apply evenly to the top of the silica bed.

  • Elution: Elute with a gradient of Hexane/EtOAc (starting at 90:10, increasing to 75:25). Add 1% glacial acetic acid to the eluent to prevent tailing.

  • Fraction Collection: Collect fractions and monitor via UV (254 nm) and FeCl3​ staining. The target compound will typically elute when the gradient reaches 80:20.

Module 5: Workflow Visualizations

Workflow Start Aqueous Reaction Mixture Ext Liquid-Liquid Extraction (DCM or EtOAc at pH 3-4) Start->Ext Sep Phase Separation Ext->Sep Org Organic Phase (Target Ketone) Sep->Org Retain Aq Aqueous Phase (Salts/Impurities) Sep->Aq Validate via FeCl3 Stain Wash Wash (Brine) & Dry (MgSO4) Org->Wash Conc Concentration (Rotary Evaporation) Wash->Conc Pur Silica Gel Chromatography (Hexane/EtOAc + 1% AcOH) Conc->Pur Pure Isolated Product Pur->Pure

Fig 1. Standard extraction and isolation workflow for the target alpha-hydroxy ketone.

Emulsion Emul Emulsion Forms During Extraction Check Check Aqueous pH Emul->Check pH Adjust pH to 3-4 (Protonate Phenolate) Check->pH If pH > 7 Brine Add Saturated NaCl (Salting Out) Check->Brine If pH < 7 Resolve Clear Phase Separation pH->Resolve Filter Filter via Celite Pad Brine->Filter Particulates Present MTBE Switch Solvent to MTBE Brine->MTBE Emulsion Persists Brine->Resolve Success Filter->Resolve MTBE->Resolve

Fig 2. Decision tree for resolving emulsions during liquid-liquid extraction.

References

  • Monserrat, J. P., et al. "Synthesis of cytotoxic ferrocenyl flavones via a ferricenium-mediated 1,6-oxidative cyclization." Chemical Communications, 46(28), 5145-5147 (2010). URL:[Link]

  • Magalhães, J., et al. "Synthesis of pyrrolomycins for the conjugation with siderophores as a strategy to fight antimicrobial resistance." University of Porto (Sigarra), (2020). URL:[Link]

  • Moshfegh, A. A., et al. "Synthesis of Chlorinated 2-(3-Benzofuranyl)phenols." Canadian Journal of Chemistry, 44(9), 1066-1070 (1966). URL:[Link]

Troubleshooting

preventing degradation of 1-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one during long-term storage

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 1-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 1-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one . Due to its specific structural features—a chlorinated phenol ring coupled with an α -hydroxy ketone moiety—this compound is highly susceptible to environmental degradation.

Below, we provide mechanistic insights, troubleshooting FAQs, and a self-validating experimental protocol to ensure the absolute integrity of your compound during long-term storage.

Mechanistic Insights: Understanding Degradation

To prevent degradation, we must first understand the causality behind it. The structural vulnerabilities of this compound dictate its storage requirements:

  • Oxidative Cleavage: The α -hydroxy ketone group is a primary target for oxidation. In the presence of ambient oxygen, this moiety readily oxidizes to form a 1,2-diketone derivative[1].

  • Phenolic Oligomerization: Chlorinated phenols possess specific oxidation potentials that, when breached by reactive oxygen species (ROS) or transition metals, lead to the formation of toxic phenolic oligomers[2].

  • Base-Catalyzed Tautomerization: In protic solvents or under slightly basic conditions, the ketone can tautomerize into a highly reactive enediol intermediate, which rapidly accelerates subsequent oxidative breakdown[3].

degradation A 1-(3,5-Dichloro-2-hydroxyphenyl) -2-hydroxypropan-1-one B Enediol Intermediate A->B Trace Base / Protic Solvents D Photolytic Cleavage (Norrish Reactions) A->D UV / Ambient Light E Phenolic Oligomers A->E O2 / Radicals C 1,2-Diketone Derivative B->C O2 (Oxidation)

Mechanistic degradation pathways of the target alpha-hydroxy ketone.

Troubleshooting & FAQs

Q: Why does my batch of 1-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one turn yellow or brown after several months in the freezer? A: This discoloration is a hallmark of oxidative degradation. Even at low temperatures, trace oxygen in the vial's headspace can induce the oxidation of the α -hydroxy ketone to a diketone[1]. Furthermore, the chlorinated phenol ring can undergo slow autoxidation, forming quinone-like structures or oligomers[2]. To prevent this, strict anaerobic storage (e.g., Argon purging) is required prior to freezing.

Q: Is it safe to store the compound as a stock solution in DMSO or Methanol? A: Storing α -hydroxy ketones in solution for extended periods is highly discouraged. In protic solvents or in the presence of trace base, the compound undergoes tautomerization to an enediol intermediate, drastically reducing its stability[3]. If a stock solution is strictly necessary for your workflow, use anhydrous, degassed solvents, slightly acidify the solution (e.g., 0.1% formic acid) to suppress enolate formation, and store at -80°C for no longer than one week.

Q: Does ambient laboratory light affect the stability of this compound? A: Yes. Aryl alkyl ketones, particularly those with α -substituents, are photochemically active. Exposure to UV or ambient laboratory light can trigger Norrish Type I or Norrish Type II cleavage reactions. Additionally, strong oxidizing agents and light exposure are known incompatibilities for related hydroxypropiophenone derivatives[4]. Always use amber vials or foil-wrapped containers.

Storage Stability Data

The following table summarizes the quantitative impact of various storage conditions on the structural integrity of the compound.

Storage ConditionAtmosphereLight ExposureEstimated Stability (Half-life)Primary Degradation Risk
Room Temp (25°C)AirAmbient Light< 1 WeekOxidation, Photolysis
4°C (Fridge)AirDark1 - 3 MonthsOxidation, Tautomerization
-20°C (Freezer)AirDark6 - 12 MonthsSlow Oxidation
-20°C (Freezer)ArgonDark> 2 YearsMinimal
-80°C (Cryo) Argon Dark > 5 Years None observed

Validated Long-Term Storage Protocol

To ensure a self-validating system where the risk of degradation is systematically eliminated, follow this step-by-step methodology for archiving your synthesized or purchased batches.

protocol S1 Lyophilization (Moisture Removal) S2 Aliquoting (Single-Use Vials) S1->S2 S3 Argon Purge (Oxygen Displacement) S2->S3 S4 Amber Vials (Light Protection) S3->S4 S5 Cryo-Storage (-20°C to -80°C) S4->S5

Optimized step-by-step workflow for long-term compound preservation.

Step-by-Step Methodology:
  • Moisture Elimination (Lyophilization): Ensure the bulk compound is fully dried. Residual water acts as a medium for trace hydrolysis and base-catalyzed enolization[3]. If necessary, lyophilize the powder overnight.

  • Single-Use Aliquoting: Divide the bulk powder into single-use aliquots (e.g., 1–5 mg per vial). Causality: Repeated freeze-thaw cycles and repeated exposure to ambient air during sampling are the leading causes of batch-wide oxidation. Aliquoting isolates the risk.

  • Inert Gas Purging: Place the open vials in a glove box or utilize a Schlenk line. Purge the headspace of each vial with high-purity Argon. Causality: Argon is heavier than Nitrogen and provides a superior, denser protective blanket over the solid powder, effectively displacing ROS[1].

  • Sealing and Shielding: Cap the vials tightly with PTFE-lined septa. Use pre-sterilized amber glass vials. If amber vials are unavailable, tightly wrap standard borosilicate vials in aluminum foil to block UV/Vis light[4].

  • Cryogenic Storage: Transfer the sealed, shielded vials immediately to a -20°C freezer for standard long-term storage, or a -80°C freezer for multi-year archival storage.

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Optimization

Technical Support Center: Resolving Solubility Issues of 1-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one

Prepared by the Office of the Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 1-(3,5-Dichloro-2-h...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 1-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one (herein referred to as "the compound"). Our goal is to provide a comprehensive, scientifically-grounded resource that combines theoretical understanding with practical, field-proven troubleshooting protocols.

Compound Profile: Physicochemical Characteristics

Understanding the inherent properties of the compound is the first step in diagnosing and solving solubility issues. Its structure dictates its behavior in aqueous media.

PropertyEstimated Value / ObservationRationale & Implication for Solubility
Molecular Formula C₉H₈Cl₂O₂The molecule contains a significant number of carbon and chlorine atoms relative to heteroatoms, contributing to its hydrophobicity.[1][2]
Molecular Weight 219.06 g/mol A moderate molecular weight, not excessively large, but its rigidity and lack of ionizable groups (at neutral pH) are primary drivers of low solubility.[1]
Structure Dichlorinated phenol, propiophenone backbone with a secondary alcoholThe dichlorinated phenyl ring is highly lipophilic. The hydroxyl and ketone groups offer some hydrogen bonding capacity, but this is often insufficient to overcome the hydrophobicity of the core structure.
Calculated logP ~3.29 (for a similar propiophenone)A logP value greater than 3 indicates significant lipophilicity and predicts poor aqueous solubility.[1] This is a key factor in its tendency to partition into non-polar environments over water.
Predicted pKa ~6.3 - 7.9 (estimated from similar phenols)The phenolic hydroxyl group is weakly acidic due to the electron-withdrawing effects of the two chlorine atoms.[3][4][5] This acidity is the most critical property to exploit for solubility enhancement via pH modification.
Aqueous Solubility Poor / Slightly SolubleThe combination of a high logP and a stable crystalline structure leads to low solubility in neutral aqueous solutions.[6][7]
Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during experimental work with the compound.

Q1: I've added my compound to a neutral buffer (e.g., PBS pH 7.4), and it won't dissolve. Why is this happening?

A: The insolubility you're observing is expected based on the compound's molecular structure. The primary cause is the hydrophobic nature of the 3,5-dichlorinated phenyl ring. This large, non-polar surface area resists interaction with polar water molecules, making it thermodynamically unfavorable for the compound to dissolve. While the ketone and two hydroxyl groups can form hydrogen bonds, their contribution is outweighed by the molecule's overall lipophilicity (high logP).[1]

Q2: Can I use pH adjustment to get the compound into solution? What is the mechanism?

A: Yes, pH adjustment is the most direct and often most effective initial strategy. The mechanism relies on the weakly acidic nature of the phenolic hydroxyl group.[3][8]

  • Mechanism: By raising the pH of the aqueous medium above the compound's pKa (estimated to be in the 6.3-7.9 range), you deprotonate the phenolic hydroxyl group.[3][4][5] This creates a negatively charged phenoxide ion. The introduction of a formal charge dramatically increases the molecule's polarity and its ability to interact favorably with water molecules through ion-dipole interactions, thereby significantly increasing its aqueous solubility.[6] This is a common and powerful technique for acidic compounds.[9][10]

Q3: What are the risks associated with using high pH for solubilization?

A: While effective, high pH can introduce complications.

  • Chemical Instability: Many organic molecules, particularly those with ketone functionalities, can be susceptible to base-catalyzed hydrolysis or other degradation pathways. It is crucial to determine the compound's stability at the solubilizing pH over the time course of your experiment.

  • Biological Incompatibility: A solution with a very high pH (e.g., >9) is often not suitable for direct application in cell-based assays or in vivo studies. The final formulation usually needs to be titrated back to a physiologically compatible pH just before use, which carries a risk of precipitation.

  • Precipitation on Neutralization: If you solubilize the compound at a high pH and then neutralize it, it will likely precipitate out of solution as it converts back to its non-ionized, insoluble form. This phenomenon, known as "springing back," must be carefully managed.

Q4: pH adjustment isn't an option for my experiment. What are the best alternative strategies?

A: When pH modification is not feasible, several other formulation strategies can be employed, often leveraging excipients to create a more favorable microenvironment for the compound.[9][11][12]

  • Co-solvents: Using a water-miscible organic solvent can bridge the polarity gap between the compound and water.[13][14] Common choices include DMSO, ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[13][15][16] These work by reducing the overall polarity of the solvent system, making it more "hospitable" to the lipophilic compound.[14]

  • Surfactants: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles have a hydrophobic core and a hydrophilic shell. Your compound can partition into the hydrophobic core, effectively being "hidden" from the water, resulting in a clear solution (a microemulsion).[9][17] Common non-ionic surfactants include Polysorbate 80 (Tween® 80) and various Cremophors.[15][18]

  • Cyclodextrins: These are cyclic oligosaccharides with a bucket-like shape, featuring a hydrophobic interior and a hydrophilic exterior.[15] The compound can form an "inclusion complex" where it sits within the hydrophobic cavity of the cyclodextrin molecule.[9] This complex has high aqueous solubility due to the cyclodextrin's hydrophilic outer surface. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used and effective choice.[15]

Troubleshooting Guides & Experimental Protocols

Follow these step-by-step protocols to systematically address solubility challenges.

Protocol 1: Solubility Enhancement via pH Adjustment

This protocol aims to determine the compound's solubility profile as a function of pH and prepare a stock solution.

  • Objective: To solubilize the compound by converting it to its anionic phenoxide form.

  • Materials:

    • 1-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one

    • Deionized water

    • 1 M NaOH solution

    • 0.1 M Phosphate or Tris buffers at various pH values (7.0, 7.5, 8.0, 8.5, 9.0)

    • pH meter, magnetic stirrer, and stir bar

  • Methodology:

    • Accurately weigh 5-10 mg of the compound into a glass vial.

    • Add a small volume of your target buffer (e.g., 1 mL of pH 7.0 buffer).

    • Stir vigorously for 10-15 minutes. Observe for dissolution.

    • If the compound remains insoluble, begin adding 1 M NaOH dropwise (e.g., 1-2 µL at a time), monitoring the pH continuously.

    • Continue stirring and adding NaOH until the compound fully dissolves. Record the pH at which dissolution occurs. This gives you an estimate of the pH needed for complete solubilization.

    • For Stock Preparation: To prepare a 10 mM stock solution at pH 9.0, for example, weigh 21.9 mg of the compound. Add ~8 mL of pH 9.0 Tris buffer. Stir until dissolved, then adjust the final volume to 10.0 mL with the same buffer.

  • Trustworthiness Check: After preparing the stock, take an aliquot and dilute it into your final assay medium. Observe for any signs of precipitation (cloudiness, Tyndall effect). This validates that the compound remains soluble upon dilution. Always run a vehicle control (buffer + NaOH, neutralized) in your experiment.

Protocol 2: Solubilization Using Organic Co-solvents

This protocol is for situations where pH adjustment is undesirable.

  • Objective: To dissolve the compound in a concentrated organic stock, which can then be diluted into an aqueous medium.

  • Materials:

    • The compound

    • DMSO (Dimethyl sulfoxide)

    • Ethanol (200 proof)

    • PEG 400 (Polyethylene glycol 400)

    • Aqueous buffer or cell culture medium

  • Methodology:

    • Attempt to dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 50-100 mM). The compound should be readily soluble in pure DMSO.

    • If DMSO is not suitable for your application, try Ethanol or PEG 400. PEG 400 is often better tolerated in in vivo studies than DMSO.[16]

    • Prepare a concentrated stock solution (e.g., 22 mg in 1 mL of DMSO for a 100 mM stock). Ensure it is fully dissolved.

    • To use, perform a serial dilution. Critically, when diluting the organic stock into your aqueous buffer, add the stock solution to the buffer (not the other way around) while vortexing or stirring vigorously. This rapid dispersion helps prevent the compound from precipitating.

  • Trustworthiness Check: The final concentration of the organic solvent in your assay should be kept to a minimum (typically <0.5% for DMSO in cell culture) to avoid solvent-induced artifacts. Run a vehicle control with the same final concentration of the co-solvent to account for any effects it may have on your system.

Decision Workflow for Solubilization Strategy

Use the following diagram to select the most appropriate starting point for your specific experimental needs.

G start Start: Need to Dissolve Compound ph_allowed Is pH adjustment (pH > 8) permissible? start->ph_allowed use_ph Strategy 1: pH Adjustment (Protocol 1) ph_allowed->use_ph Yes organic_allowed Are organic co-solvents (e.g., DMSO, PEG 400) acceptable? ph_allowed->organic_allowed No end_precip Warning: High risk of precipitation if final pH is neutralized. use_ph->end_precip use_cosolvent Strategy 2: Co-solvents (Protocol 2) organic_allowed->use_cosolvent Yes advanced_needed Are high concentrations needed or co-solvents not an option? organic_allowed->advanced_needed No end_toxicity Note: Keep final solvent concentration low (<0.5%) to avoid toxicity. use_cosolvent->end_toxicity use_advanced Strategy 3: Advanced Formulations (Cyclodextrins, Surfactants) advanced_needed->use_advanced Yes end_complex Note: Requires formulation development. Consider HP-β-CD first. use_advanced->end_complex

Caption: Decision tree for selecting a solubilization strategy.

Stability Considerations

Poorly soluble compounds can also present stability challenges. For dichlorophenol-containing structures, be mindful of the following:

  • Photostability: Chlorinated phenols can be susceptible to degradation upon exposure to UV light.[3] It is recommended to work with solutions in amber vials or protect them from direct light, especially during long-term storage or experiments.

  • Oxidative/Hydrolytic Stability: The stability of the compound in your final formulation buffer should be confirmed, especially if working at non-neutral pH or for extended periods. This can be assessed by re-analyzing the concentration of a prepared stock solution over time using a suitable analytical method (e.g., HPLC-UV). Radiolytic oxidation and degradation have been observed in similar compounds.[19]

By systematically applying the principles and protocols outlined in this guide, researchers can overcome the solubility challenges presented by 1-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one and generate reliable, reproducible data in their experimental systems.

References
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Environment Agency. (n.d.). Proposed EQS for Water Framework Directive Annex VIII substances: 2,4-dichlorophenol.
  • U.S. Environmental Protection Agency. (n.d.). Ambient Water Quality Criteria for 2,4-dichlorophenol.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • Wikipedia. (n.d.). 2,4-Dichlorophenol.
  • American Pharmaceutical Review. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Journal of Drug Delivery and Therapeutics. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • PMC. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion.
  • ChemicalBook. (2026, January 17). 2,4-Dichlorophenol - Safety Data Sheet.
  • PMC. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
  • Pharmaceutics. (2025, November 8). Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs.
  • Wiley. (2019, August 20). Strategies for the formulation development of poorly soluble drugs via oral route.
  • PubMed. (2013, January 15). Strategies to address low drug solubility in discovery and development.
  • ChemicalBook. (2026, January 13). 2,4-Dichlorophenol | 120-83-2.
  • ChemScene. (n.d.). 1-(3,5-Dichloro-2-hydroxyphenyl)propan-1-one.
  • Sigma-Aldrich. (n.d.). 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one.
  • ChemicalBook. (n.d.). 1-(3,5-DICHLORO-2-HYDROXYPHENYL)PROPAN-1-ONE manufacturers and suppliers in india.
  • Springer. (2003, November 5). Solubilizing Excipients in Oral and Injectable Formulations.
  • Protheragen. (n.d.). Solubilizer Excipients.
  • PMC. (2022, December 19). Green Extraction of Polyphenols from Waste Bentonite to Produce Functional Antioxidant Excipients for Cosmetic and Pharmaceutical Purposes.
  • PubMed. (2019, June 15). Radiolytic oxidation and degradation of 2,4-dichlorophenol in aqueous solutions.
  • SlideShare. (n.d.). Acidity of phenols, effect of substituents on acidity, qualitative tests, Structure and.
  • ChemicalCell. (n.d.). 1-(3,5-Dichloro-2-Hydroxyphenyl)Propan-1-One CAS NO 18430-74-5.

Sources

Troubleshooting

optimizing LC-MS mobile phase for 1-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one detection

Target Analyte: 1-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one Welcome to the technical support center for the liquid chromatography-mass spectrometry (LC-MS) analysis of highly functionalized phenolic ketones. A...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Analyte: 1-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one

Welcome to the technical support center for the liquid chromatography-mass spectrometry (LC-MS) analysis of highly functionalized phenolic ketones. Achieving sub-nanogram sensitivity for 1-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one requires precise control over electrospray ionization (ESI) dynamics. This guide provides field-proven, mechanistically grounded solutions for researchers and drug development professionals.

Workflow A Target: 1-(3,5-Dichloro-2-hydroxyphenyl) -2-hydroxypropan-1-one B Select ESI Polarity A->B C ESI Negative Mode [M-H]- B->C Acidic Phenol (pKa < 7) D Aqueous Phase Additive C->D E 1.0 mM Ammonium Fluoride (Optimal Deprotonation) D->E Enhances Sensitivity F 0.1% Formic Acid (Severe Ion Suppression) D->F Suppresses Signal G Organic Modifier E->G H Methanol (Protic Desolvation) G->H Maximizes Ion Yield

Optimal LC-MS mobile phase decision tree for dichlorinated phenolic ketones.

Frequently Asked Questions & Troubleshooting

Q1: Why is my signal intensity extremely low when using a standard 0.1% Formic Acid / Acetonitrile gradient? A1: The issue stems from gas-phase acid-base chemistry. Your target molecule features a phenolic hydroxyl group flanked by two highly electron-withdrawing chlorine atoms (3,5-dichloro) and an ortho-carbonyl group. These substituents stabilize the phenoxide anion via inductive and resonance effects, significantly lowering the pKa of the phenol. While this makes the molecule an excellent candidate for Negative Electrospray Ionization (ESI-), the presence of 0.1% Formic Acid (pH ~2.7) in the mobile phase forcibly suppresses the deprotonation of the phenol in the ESI droplet. To resolve this, you must switch to a1 that facilitates proton abstraction[1].

Q2: What is the most effective mobile phase additive to maximize ESI- sensitivity for this specific compound? A2: Ammonium fluoride (NH₄F) at a concentration of 0.5 to 1.0 mM is the premier additive for this class of compounds. Mechanistically, the fluoride ion is highly electronegative and acts as a strong gas-phase base. During the desolvation process in the ESI source,2 from the acidic phenol, forming neutral HF gas and leaving the target molecule as a stable [M-H]⁻ anion[2]. Studies have demonstrated that substituting standard buffers with ammonium fluoride can 3 in negative mode sensitivity for phenolic compounds[3].

Q3: Should I use Methanol or Acetonitrile as the organic modifier? A3: For dichlorinated phenols, Methanol is strongly recommended. While Acetonitrile (an aprotic solvent) often provides sharper chromatographic peaks on reversed-phase C18 columns due to lower viscosity, Methanol (a protic solvent) actively participates in the hydrogen-bonding network during droplet evaporation. This protic nature stabilizes the transition state of the proton transfer to the fluoride additive, significantly enhancing the ionization efficiency of the [M-H]⁻ species.

Q4: How do I leverage the chlorine isotopes for confident MRM identification? A4: The 3,5-dichloro substitution provides a highly distinct isotopic signature. Due to the natural abundance of ³⁵Cl (~75%) and ³⁷Cl (~25%), the intact molecule will present an M, M+2, and M+4 cluster in a roughly 9:6:1 ratio. When building your Multiple Reaction Monitoring (MRM) method, utilize the ³⁵Cl/³⁵Cl monoisotopic mass for your primary Quantifier transition, and the ³⁵Cl/³⁷Cl (M+2) mass for your Qualifier transition. This self-validating isotopic ratio ensures that any matrix interference is immediately flagged if the quantifier/qualifier ratio deviates from the theoretical 9:6 distribution.

Quantitative Data: Mobile Phase Additive Performance

The following table summarizes the expected performance metrics when optimizing the aqueous mobile phase for dichlorophenol derivatives in ESI- mode.

Mobile Phase AdditiveConcentrationTarget ESI PolarityRelative Sensitivity MultiplierChromatographic Peak ShapeSystem Considerations
Formic Acid0.1% v/vPositive / Negative1x (Baseline)ExcellentStandard LC-MS compatibility
Ammonium Acetate10 mMNegative3x - 5xGoodRequires regular source cleaning
Ammonium Hydroxide0.01% v/vNegative8x - 10xFair (Tailing possible)Requires high-pH stable column
Ammonium Fluoride 1.0 mM Negative 15x - 22x Excellent Avoid prolonged use on pure silica

Experimental Protocol: Step-by-Step Mobile Phase Optimization and Tuning

To ensure scientific integrity and reproducibility, follow this self-validating protocol to implement the Ammonium Fluoride / Methanol system.

Phase 1: Mobile Phase Preparation
  • Aqueous Phase (Mobile Phase A): Weigh exactly 37.04 mg of LC-MS grade Ammonium Fluoride (NH₄F). Dissolve in 1.0 L of ultrapure water (18.2 MΩ·cm) to create a 1.0 mM solution. Critical Causality Note: Do not use glass bottles for long-term storage of fluoride solutions; use high-density polyethylene (HDPE) or polypropylene (PP) bottles to prevent silica leaching which will cause severe background noise.

  • Organic Phase (Mobile Phase B): Prepare 1.0 L of LC-MS grade Methanol.

Phase 2: System Passivation and Equilibration
  • Purge the LC lines with 50:50 Water:Methanol for 15 minutes to remove residual acids (e.g., Formic Acid) from previous users.

  • Flush the analytical column (preferably a hybrid-silica C18 designed to withstand trace fluoride) with the new Mobile Phase A and B at starting gradient conditions for at least 20 column volumes.

Phase 3: MS Source Tuning (Self-Validating System)
  • Prepare a 100 ng/mL tuning solution of 1-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one in 50:50 Mobile Phase A:B.

  • Infuse the standard at 10 µL/min directly into the ESI source via a T-junction, combined with the LC flow at 0.3 mL/min.

  • Monitor the[M-H]⁻ ion. Adjust the Capillary Voltage (typically 2.0 - 2.5 kV for negative mode) and Desolvation Temperature (typically 350 - 400 °C).

  • Validation Check: Gradually increase the collision energy (CE). You should observe the loss of the propanone side chain or the loss of HCl. Lock in the CE that yields the highest intensity for the primary product ion. Verify that the M and M+2 precursor ions yield the expected 9:6 intensity ratio.

References

  • Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization. Analytical Science Advances (via ResearchGate).3

  • Ammonium Fluoride as Suitable Additive for HILIC-Based LC-HRMS Metabolomics. National Center for Biotechnology Information (PMC).2

  • Verification of Chlorine Exposure via LC-MS/MS Analysis of Base Hydrolyzed Chlorophenols from Chlorotyrosine-Protein Adducts. National Center for Biotechnology Information (PMC).1

Sources

Reference Data & Comparative Studies

Validation

reproducibility of 1-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one synthesis methods across labs

As a Senior Application Scientist, I frequently observe research laboratories and process development teams struggling with the reproducibility of alpha-hydroxy propiophenone syntheses. The molecule 1-(3,5-Dichloro-2-hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe research laboratories and process development teams struggling with the reproducibility of alpha-hydroxy propiophenone syntheses. The molecule 1-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one (a critical high-purity intermediate for pharmaceuticals and agrochemicals[1]) presents a unique set of structural bottlenecks.

The core challenge lies in the highly activated nature of the 3,5-dichloro-2-hydroxyphenyl ring. Despite the electron-withdrawing chlorine atoms, the ortho-hydroxyl group strongly activates the aromatic system, making electrophilic alpha-halogenation prone to unwanted ring-halogenation. Furthermore, the proximity of this hydroxyl group complicates the subsequent basic hydrolysis of alpha-halo intermediates, often triggering intramolecular cyclizations (yielding benzofuranones) or Favorskii rearrangements.

This guide objectively compares the three primary synthetic routes used across labs, dissecting the causality behind their success or failure, and provides a self-validating protocol for the most reproducible method.

Mechanistic Pathways & Structural Bottlenecks

To understand why yields fluctuate between 40% and 85% across different facilities, we must map the divergent synthetic strategies.

G SM 2,4-Dichlorophenol Ester1 2,4-Dichlorophenyl propionate SM->Ester1 Propionyl Chloride Ester2 2,4-Dichlorophenyl 2-chloropropionate SM->Ester2 2-Chloropropionyl Cl Ketone1 1-(3,5-Dichloro-2-hydroxyphenyl) propan-1-one Ester1->Ketone1 Fries Rearrangement (AlCl3) Bromo Alpha-Bromo Intermediate Ketone1->Bromo CuBr2 or NBS Silyl Silyl Enol Ether Ketone1->Silyl TBSOTf / Et3N Target 1-(3,5-Dichloro-2-hydroxyphenyl) -2-hydroxypropan-1-one Bromo->Target Formate Hydrolysis Chloro Alpha-Chloro Intermediate Ester2->Chloro Fries Rearrangement Chloro->Target Basic Hydrolysis (Low Yield) Silyl->Target Rubottom Oxidation (mCPBA)

Divergent synthetic routes to 1-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one.

Comparative Analysis of Synthetic Routes

Route A: Fries Rearrangement + CuBr₂ Alpha-Bromination (The Industrial Standard)

This is the most scalable and reproducible route. It begins with the acylation of 2,4-dichlorophenol, followed by an AlCl₃-mediated Fries rearrangement to yield the intermediate 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one (CAS 18430-74-5)[1].

  • The Causality of AlCl₃ Stoichiometry: Unlike standard catalytic Lewis acid processes, the Fries rearrangement here requires a stoichiometric excess of AlCl₃ (typically 1.2–1.5 eq). The Lewis acid forms a highly stable, rigid chelate with the resulting ortho-hydroxy ketone, trapping the catalyst and preventing turnover[2].

  • The Causality of CuBr₂ Selection: Direct bromination with Br₂ is autocatalytic and highly exothermic, risking runaway reactions and unwanted bromination of the activated phenol ring[3]. Utilizing Copper(II) bromide (CuBr₂) in an EtOAc/CHCl₃ reflux operates via a single-electron transfer mechanism, ensuring near-perfect regioselectivity at the alpha-carbon[4].

Route B: Direct Alpha-Chloroacylation (The Streamlined Approach)

This route attempts to save a step by reacting 2,4-dichlorophenol directly with 2-chloropropionyl chloride, followed by a Fries rearrangement to yield the alpha-chloro ketone.

  • The Causality of Failure: While the synthesis of the alpha-chloro intermediate is efficient, the subsequent hydrolysis is notoriously irreproducible. Exposing this intermediate to standard aqueous NaOH often deprotonates the ortho-hydroxyl group, triggering an intramolecular nucleophilic attack that forms a benzofuran-3-one derivative rather than the desired alpha-hydroxy ketone.

Route C: Rubottom Oxidation (The High-Fidelity Bench Scale)

For laboratories prioritizing purity over cost, the Rubottom oxidation is the gold standard. The propiophenone intermediate is trapped as a silyl enol ether using TBSOTf, followed by oxidation with mCPBA[5].

  • The Causality of High Fidelity: This route completely bypasses the formation of alpha-halo ketones. By avoiding halogenation, it eliminates the risks of Favorskii rearrangements and intramolecular cyclizations entirely, resulting in exceptionally clean conversion to the alpha-hydroxy ketone upon acidic workup[5].

Quantitative Data Comparison

The following table summarizes the performance metrics of the three routes based on multi-lab validation data:

Performance MetricRoute A (CuBr₂ / Formate)Route B (Direct Chloroacylation)Route C (Rubottom Oxidation)
Overall Yield 68% – 74%35% – 45%78% – 85%
Regioselectivity HighModerateVery High
Primary Impurity Ring-brominated byproducts (<2%)Benzofuranone derivatives (up to 30%)Silanol residues
Scalability Excellent (Multi-kg scale)Good (but poor yield)Poor (Prohibitive reagent costs)
Lab Reproducibility High Low Very High

Validated Experimental Protocol: Route A (Industrial Standard)

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . Visual and physical state changes are embedded into the steps to confirm reaction progress without requiring immediate offline analysis.

Step 1: Fries Rearrangement to 1-(3,5-Dichloro-2-hydroxyphenyl)propan-1-one
  • Reaction: In a dry flask under N₂, combine 2,4-dichlorophenyl propionate (1.0 eq) and anhydrous AlCl₃ (1.5 eq) in 1,2-dichloroethane (DCE).

  • Heating: Heat the mixture to 120 °C.

  • Self-Validation Check: As the reaction progresses, the mixture will become highly viscous and darken as the stable Aluminum-phenol chelate forms. This physical thickening is your visual confirmation that the Fries rearrangement is occurring[2].

  • Workup: Cool to 0 °C and carefully quench with ice-cold 2M HCl. The viscosity will immediately break, yielding a biphasic liquid. Extract the organic layer, wash with brine, dry over MgSO₄, and concentrate.

Step 2: Regioselective Alpha-Bromination
  • Reaction: Dissolve the intermediate (1.0 eq) in a 1:1 mixture of EtOAc and CHCl₃. Add finely powdered CuBr₂ (2.0 eq).

  • Reflux: Heat the mixture to reflux (approx. 75 °C) for 3 hours.

  • Self-Validation Check: CuBr₂ is a dark green/black powder. As it selectively brominates the alpha-carbon, it is reduced to CuBr, which is a dense, chalky white precipitate. The complete transition of the suspension from black to white validates the end of the reaction[4].

  • Workup: Filter the white CuBr precipitate through a Celite pad. Concentrate the filtrate to yield the alpha-bromo intermediate.

Step 3: Buffered Hydrolysis to Target

Note: Do not use NaOH, as it will trigger cyclization.

  • Reaction: Dissolve the alpha-bromo intermediate (1.0 eq) in a 3:1 mixture of Ethanol and Water. Add Sodium Formate (3.0 eq).

  • Reflux: Heat to 85 °C for 4 hours. The formate acts as a mild nucleophile, forming a transient formate ester that hydrolyzes in situ at a neutral pH, completely avoiding Favorskii rearrangement.

  • Workup: Evaporate the ethanol, extract the aqueous residue with EtOAc, wash with water, and dry. Crystallization from heptane yields the highly pure 1-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one.

Conclusion

For process development teams scaling 1-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one , Route A (CuBr₂ bromination followed by formate hydrolysis) offers the best balance of cost, safety, and reproducibility. While Route C (Rubottom Oxidation) provides slightly higher yields and avoids halogenation entirely, the cost of silylating agents and mCPBA restricts its utility to bench-scale medicinal chemistry. Route B should be strictly avoided due to the chaotic hydrolytic profile of the ortho-phenol alpha-chloro ketone.

References

  • [1] 1-(3,5-Dichloro-2-Hydroxyphenyl)Propan-1-One CAS NO 18430-74-5 - ChemicalRoot.[Link]

  • [2] CHEMOSELECTIVE C-BENZOYLATION OF PHENOLS BY USING ALCl3 UNDER SOLVENT-FREE CONDITIONS - Semantic Scholar.[Link]

  • [5] Investigations into Naloxone-Based Degradation Products in Suboxone® Sublingual Film - White Rose eTheses Online.[Link]

  • [3] Propiophenone and stuff (Alpha-Bromination Autocatalysis) - Sciencemadness Discussion Board. [Link]

  • [4] Bromination of propiophenone using N-bromosuccinimide / CuBr2 - Reddit (TheeHive).[Link]

Sources

Safety & Regulatory Compliance

Safety

1-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one proper disposal procedures

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory requirement, but as a critical extension of experimental design. 1-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one is a high...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory requirement, but as a critical extension of experimental design. 1-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one is a highly functionalized halogenated phenolic ketone. While its unique structure makes it an invaluable intermediate in pharmaceutical and agrochemical synthesis, the presence of the ortho-hydroxyl group and meta/para-oriented chlorine atoms on the benzene ring dictates strict, scientifically grounded end-of-life handling.

Mishandling this compound doesn't just risk a regulatory fine; it risks the generation of persistent organic pollutants (POPs). This guide provides the mechanistic reasoning and self-validating protocols necessary to manage this compound safely.

The Causality of Chlorinated Phenol Hazards

Why do we strictly segregate this specific compound from general organic waste? The answer lies in its thermal degradation pathway.

When chlorinated phenols are subjected to low-temperature incineration (250°C – 350°C), surface-catalyzed reactions on incinerator fly ash facilitate the dimerization and cyclization of the molecules into highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs)[1]. To prevent this, disposal must rely on specialized high-temperature incineration with sufficient residence time to ensure complete C-Cl bond cleavage and total oxidation[2].

DioxinPathway Chem 1-(3,5-Dichloro-2-hydroxyphenyl) -2-hydroxypropan-1-one LowTemp Low-Temp Incineration (< 800°C) Chem->LowTemp Improper Disposal HighTemp High-Temp Incineration (> 1100°C) Chem->HighTemp Proper Disposal Dioxins PCDDs & PCDFs (Highly Toxic) LowTemp->Dioxins Surface Catalysis on Fly Ash Safe CO2 + H2O + HCl (Safe Exhaust) HighTemp->Safe Complete Oxidation (>2 sec residence)

Fig 1: Thermal degradation pathways of chlorinated phenols based on incineration temperature.

Quantitative Operational Parameters for Disposal

To ensure safety and compliance, all disposal operations must adhere to the following quantitative thresholds.

ParameterThreshold / RequirementMechanistic Rationale
Incineration Temperature > 1100 °C (2012 °F)Required to overcome the high bond dissociation energy of the aromatic C-Cl bonds, preventing PCDD/PCDF formation[2].
Incinerator Residence Time > 2.0 secondsEnsures complete thermal oxidation of the aromatic ring into CO₂, H₂O, and HCl[2].
Aqueous pH for Storage 6.0 – 8.0Prevents acid-catalyzed polymerization or base-catalyzed enolate degradation in the waste carboy prior to disposal.
Container Headspace 20% MinimumAllows for vapor expansion and prevents over-pressurization during storage and transport[3].

Self-Validating Disposal Methodology

In the laboratory, trust is built through verification. The following step-by-step protocol establishes a self-validating system for the disposal of reaction mixtures containing 1-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one.

Phase 1: Reaction Quenching and Stabilization
  • Quench the Reaction: Slowly add the post-reaction mixture to a stirring bath of ice-cold saturated sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts (e.g., HCl generated during synthesis).

  • Self-Validation Check (pH): Dip a universal pH indicator strip into the aqueous layer. The color must indicate a pH between 6.0 and 8.0.

    • Causality: Storing highly acidic halogenated waste can corrode containers and trigger exothermic reactions with other accumulated waste components. If the pH is outside this range, continue titrating with NaHCO₃ or dilute citric acid until neutralized.

  • Phase Separation: If using a biphasic extraction system (e.g., dichloromethane/water), transfer the mixture to a separatory funnel and isolate the organic layer containing the chlorinated compound.

Phase 2: Segregation and Containment
  • Select the Container: Use only High-Density Polyethylene (HDPE) or PTFE-lined carboys.

    • Causality: Do not use standard metal cans, as trace free chlorides will induce pitting corrosion over time, leading to catastrophic primary containment failure.

  • Transfer: Funnel the organic layer into a carboy strictly designated and labeled as "Halogenated Organic Waste."

  • Self-Validation Check (Volume & Segregation): Visually confirm the carboy is no more than 80% full[3]. Verify via the laboratory waste log that no non-halogenated solvents (e.g., acetone, hexane) have been added to this specific carboy.

    • Causality: Mixing halogenated and non-halogenated waste drastically increases disposal costs and complicates the thermal oxidation profile at the incineration facility.

Phase 3: Institutional Handoff
  • Manifesting: Complete your institution's Environmental Health and Safety (EHS) hazardous waste manifest. Assign the appropriate EPA RCRA waste codes (typically F-codes for spent halogenated solvents) depending on your jurisdiction.

  • Storage: Store the sealed carboy in a secondary containment bund in a well-ventilated, temperature-controlled waste accumulation area until EHS pickup[3].

DisposalWorkflow Gen Waste Generation (Reaction Mixture) pH pH Neutralization (Target: pH 6-8) Gen->pH Check Self-Validation: pH Strip Test pH->Check Check->pH pH Out of Range Segregate Transfer to 'Halogenated' Waste Carboy (HDPE) Check->Segregate pH Neutral Manifest EHS Manifesting (EPA RCRA Codes) Segregate->Manifest Carboy <80% Full Incinerate Commercial High-Temp Incinerator Manifest->Incinerate Regulated Transport

Fig 2: Self-validating laboratory workflow for halogenated waste segregation and disposal.

Spill Response & Decontamination Protocol

In the event of a localized spill of 1-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one (solid or in solution):

  • Containment: Immediately surround the spill with a universal inert absorbent (e.g., vermiculite or diatomaceous earth). Do not use combustible materials like sawdust.

  • Neutralization: If the spill involves an acidic solution of the compound, apply a mild alkaline neutralizing agent (like sodium carbonate powder) over the spill area.

  • Collection: Sweep the absorbed material using non-sparking tools and place it into a solid hazardous waste container. Label as "Solid Halogenated Waste - Spill Debris."

  • Self-Validation Check (Decontamination): Swab the spill area with a solvent compatible with the compound (e.g., a small amount of ethanol) and test the swab with a halogen leak detector or Beilstein test to confirm the complete removal of the chlorinated residue.

References

  • Model studies of polychlorinated dibenzo-p-dioxin formation during municipal refuse incineration. PubMed (Science).[Link]

  • Chlorophenols (EHC 93, 1989). INCHEM (International Programme on Chemical Safety). [Link]

  • Hazardous Waste Disposal Guidelines. University of Wollongong (UOW).[Link]

Sources

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